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  • Product: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride
  • CAS: 2137800-10-1

Core Science & Biosynthesis

Foundational

2-(4-Fluorophenoxy)ethanesulfonyl fluoride CAS number and safety data

SuFEx-Enabled Covalent Probe & Linker Chemistry Executive Summary 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (CAS: 2137800-10-1 ) is a specialized organosulfur compound utilized primarily in Sulfur-Fluoride Exchange (SuF...

Author: BenchChem Technical Support Team. Date: March 2026

SuFEx-Enabled Covalent Probe & Linker Chemistry

Executive Summary

2-(4-Fluorophenoxy)ethanesulfonyl fluoride (CAS: 2137800-10-1 ) is a specialized organosulfur compound utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and Activity-Based Protein Profiling (ABPP) . As a derivative of ethenesulfonyl fluoride (ESF), it functions as a "warhead" capable of covalently modifying nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.

This guide details the physicochemical properties, safety protocols, synthesis methodology, and mechanistic applications of this compound for researchers in medicinal chemistry and chemical biology.

Chemical Identity & Properties

PropertyData
Chemical Name 2-(4-Fluorophenoxy)ethanesulfonyl fluoride
CAS Number 2137800-10-1
Molecular Formula C₈H₈F₂O₃S
Molecular Weight 222.21 g/mol
Physical State White to off-white solid or crystalline powder
Solubility Soluble in DMSO, Acetonitrile (MeCN), DCM, Chloroform
Reactivity Class SuFEx Electrophile (Michael Adduct of ESF)
Storage -20°C, Hygroscopic (Store under inert gas)

Safety & Handling (GHS Classification)

Warning: Sulfonyl fluorides are potent electrophiles and must be treated as corrosive and toxic. While specific SDS data for this exact catalog number is often limited, it shares the hazard profile of the sulfonyl fluoride class (e.g., PMSF, ESF).

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • EUH029: Contact with water liberates toxic gas (HF potential upon hydrolysis).

Critical PPE & Engineering Controls
  • Respiratory: Work strictly within a chemical fume hood.

  • Skin: Double-gloving (Nitrile) is recommended due to the high permeability of fluorinated sulfur compounds.

  • Eyes: Chemical splash goggles or face shield.

  • Decontamination: In case of spill, neutralize with 5% aqueous NaOH or saturated sodium bicarbonate to hydrolyze the sulfonyl fluoride to the sulfonate (non-reactive).

Synthesis Protocol: Michael Addition Workflow

The most robust route to 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is the base-catalyzed Michael addition of 4-fluorophenol to Ethenesulfonyl Fluoride (ESF) . This "Click" reaction is highly atom-economic.

Reagents
  • Substrate: 4-Fluorophenol (1.0 equiv)

  • Warhead Precursor: Ethenesulfonyl Fluoride (ESF) (1.1 equiv)[2]

  • Catalyst: Triethylamine (Et₃N) or DBU (0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 4-Fluorophenol in anhydrous DCM (0.2 M concentration).

  • Activation: Add catalytic base (Et₃N) and stir for 5 minutes at Room Temperature (RT).

  • Addition: Add ESF dropwise via syringe. Caution: ESF is a volatile lachrymator.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of phenol) or LC-MS.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove base) followed by Brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically stable on silica.

SynthesisWorkflow Start 4-Fluorophenol (Nucleophile) Process Base Catalysis (Et3N, DCM, RT) Start->Process ESF Ethenesulfonyl Fluoride (Michael Acceptor) ESF->Process + Product 2-(4-Fluorophenoxy) ethanesulfonyl fluoride Process->Product Michael Addition (>90% Yield)

Figure 1: Synthesis via Michael Addition of phenol to ESF.

Mechanism of Action: SuFEx Chemistry

This compound acts as a Covalent Probe . The sulfonyl fluoride group is relatively inert to hydrolysis and general nucleophiles (unlike sulfonyl chlorides) but reacts specifically with protein side chains within a structured binding pocket, a feature known as "context-dependent reactivity."

The SuFEx Mechanism
  • Recognition: The 4-fluorophenoxy group acts as a hydrophobic anchor, guiding the molecule into a protein's binding site.

  • Activation: The local environment (H-bonding network) activates the S(VI)-F bond.

  • Conjugation: A nucleophilic residue (Tyrosine-OH or Lysine-NH₂) attacks the Sulfur.

  • Release: Fluoride (F⁻) is ejected as the leaving group, forming a stable Sulfonate or Sulfonamide bond.

SuFExMechanism Probe Probe: Ar-O-CH2-CH2-SO2-F Complex Enzyme-Inhibitor Complex (Non-covalent) Probe->Complex Protein Protein Target (Tyr/Lys/Ser) Protein->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Covalent Covalently Modified Protein (Ar-O-CH2-CH2-SO2-Protein) TS->Covalent Leaving Fluoride Ion (F-) TS->Leaving

Figure 2: SuFEx mechanism showing covalent modification of protein residues.

Applications in Research

A. Fragment-Based Drug Discovery (FBDD)

Researchers use this compound as a "covalent fragment." By screening a library of 2-aryloxyethanesulfonyl fluorides against a protein target, scientists can identify which specific aryl groups (e.g., 4-fluorophenoxy vs. 4-methoxyphenoxy) confer affinity.

  • Workflow: Incubate Protein + Probe → Tryptic Digest → LC-MS/MS → Identify modified peptide.

B. Activity-Based Protein Profiling (ABPP)

It serves as a broad-spectrum probe to map the "ligandable" proteome.

  • Target: Often targets Tyrosine residues, which are difficult to target with traditional electrophiles (like acrylamides which target Cysteine).

C. Linker Chemistry

The sulfonyl fluoride is a "latent" electrophile. It can be installed early in a synthetic sequence and activated only when required (e.g., under specific pH or in the presence of a calcium catalyst), making it a robust linker for bioconjugation.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1420-1428. [Link]

  • Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8776. [Link]

Sources

Exploratory

The Latent Electrophile: A Technical Guide to Sulfonyl Fluoride Stability in Aqueous Media

Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has elevated sulfonyl fluorides (SFs) from simple protease inhibitors (e.g., PMSF) to privileged warheads in chemical biology and drug discovery. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has elevated sulfonyl fluorides (SFs) from simple protease inhibitors (e.g., PMSF) to privileged warheads in chemical biology and drug discovery. Unlike acrylamides that target cysteine, SFs exploit Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to target tyrosine, lysine, serine, and histidine.

The critical advantage of SFs is their context-dependent reactivity . In neutral aqueous buffers, they remain largely inert (latent), resisting hydrolysis. However, within a specific protein binding pocket, they undergo rapid, irreversible conjugation. This guide provides the mechanistic grounding and experimental protocols necessary to validate the hydrolytic stability of SF warheads, ensuring they survive the journey to their biological target.

Part 1: The Chemical Nature of Sulfonyl Fluorides

The "Goldilocks" Electrophile

Sulfonyl fluorides possess a unique stability-reactivity profile governed by the high oxidation state of the sulfur (VI) center and the nature of the S–F bond.

  • Bond Strength: The S–F bond is strong (~284 kJ/mol) and non-polarizable, making it resistant to reduction and ionization compared to sulfonyl chlorides.

  • Hard/Soft Acid-Base Theory (HSAB): The sulfur center is a "hard" electrophile. It prefers "hard" nucleophiles (alkoxides, amines) found in protein side chains (Tyr-OH, Lys-NH2) over "soft" nucleophiles like free glutathione (GSH) in the cytosol.

  • Bio-orthogonality: In the absence of a catalyst (or protein pocket activation), SFs are remarkably stable in water at physiological pH.

Comparative Stability Data

The following table contrasts SFs with other common covalent warheads in aqueous buffer (pH 7.4, 25°C).

Warhead ClassRepresentative StructureHydrolytic Stability (

)
Primary Residue TargetMechanism
Sulfonyl Fluoride

High (>24 h to weeks)*Tyr, Lys, His, SerSuFEx (Nucleophilic Subst.)
Fluorosulfate

Very High (Weeks)Tyr, Lys, HisSuFEx
Sulfonyl Chloride

Very Low (< 5 min)Non-specificNucleophilic Subst.
Acrylamide

High (Days)CysMichael Addition
Epoxide

Moderate (Hours)His, Cys, LysRing Opening

*Note: Alkyl SFs (e.g., PMSF) are less stable (


 ~1-2 h) than Aryl SFs used in drug design.

Part 2: Mechanistic Insights & Visualization

The Sleep-Wake Mechanism

The stability of SFs in buffer versus their reactivity in proteins is not a contradiction; it is a feature of catalytic activation .

  • In Buffer (Sleep Mode): Water is a poor nucleophile. Without a base to deprotonate water or a Lewis acid to activate the fluoride, the reaction barrier is high.

  • In Protein (Wake Mode): The protein microenvironment provides:

    • H-Bonding: Residues (e.g., backbone amides) H-bond to the sulfonyl oxygens, increasing electrophilicity.

    • Proximity: The nucleophile (e.g., Tyrosine) is held in perfect trajectory.

    • Base Catalysis: A neighboring residue (e.g., Histidine) acts as a general base to deprotonate the nucleophile.

SF_Mechanism cluster_activation Activation Factors SF Sulfonyl Fluoride (Warhead) Buffer Aqueous Buffer (pH 7.4) SF->Buffer Dissolution Protein Protein Pocket (Specific Environment) SF->Protein Binding (Kd) Hydrolysis Hydrolysis (Sulfonic Acid) Buffer->Hydrolysis Slow / No Reaction (High Barrier) Conjugation Covalent Adduct (Protein-Inhibitor) Protein->Conjugation SuFEx Activation (Fast) Factors 1. H-Bonding to O=S=O 2. Base-assisted deprotonation 3. Fluoride stabilization Protein->Factors

Figure 1: The "Context-Dependent" reactivity of Sulfonyl Fluorides. In bulk buffer, the high energy barrier prevents hydrolysis. Inside the protein pocket, specific interactions catalyze the SuFEx reaction.

Part 3: Hydrolytic Stability Protocol (LC-MS)

To validate a new SF warhead, you must determine its half-life (


) in the assay buffer. This ensures that any loss of potency in a biological assay is due to inhibition, not warhead degradation.
Materials
  • Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): 1,4-Dicyanobenzene or Indomethacin (non-reactive, distinct UV/MS profile).

  • Buffer: PBS (pH 7.[1]4) or Tris-HCl (pH 7.4). Note: Avoid buffers with high concentrations of primary amines if testing highly reactive alkyl SFs, though Aryl SFs are usually compatible.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) for quenching.

Experimental Workflow

Step 1: Preparation of Reaction Mixture

  • Pre-warm 990 µL of PBS (pH 7.4) to 37°C (or 25°C depending on assay goal).

  • Spike in 10 µL of Compound Stock (Final conc: 100 µM, 1% DMSO).

  • Optional: Add Internal Standard (10 µM final) to correct for injection variability.

Step 2: Incubation & Sampling Incubate the mixture in a thermomixer (300 rpm). At defined time points (


 hours), remove a 50 µL aliquot.

Step 3: Quenching (Critical) Immediately add the aliquot to 150 µL of ice-cold ACN containing 0.1% Formic Acid.

  • Why? This precipitates salts (if high conc) and stops any slow hydrolysis by denaturing the solvent environment.

  • Centrifuge at 10,000 x g for 5 mins to pellet any particulates.

Step 4: LC-MS Analysis Inject the supernatant onto a Reverse Phase C18 column.

  • Monitor: Extracted Ion Chromatogram (EIC) for the parent mass

    
    .
    
  • Look for: Appearance of the hydrolysis product

    
    . The mass shift will be 
    
    
    
    Da (loss of F, gain of OH)
    
    
    Net change:
    
    
    Da. Wait, check stoichiometry:
    • 
       (Mass 
      
      
      
      )
      
      
      
      
      (Mass
      
      
      ).
    • Correction: In negative mode MS (often better for sulfonates), look for

      
      .
      
Data Processing

Plot the natural log of the remaining compound concentration (normalized to IS) vs. time.




Part 4: Troubleshooting & Optimization

If your SF warhead shows poor stability (


 hours), consider these structural modifications:
Electronic Tuning

The electrophilicity of the sulfur center drives hydrolysis.

  • Problem: Electron-Withdrawing Groups (EWGs) like Nitro (-NO2) or Cyano (-CN) on the aryl ring pull density from Sulfur, making it too "hot" and susceptible to water attack.

  • Solution: Introduce Electron-Donating Groups (EDGs) like Methoxy (-OMe) or Methyl (-CH3) meta or para to the sulfonyl group. This stabilizes the warhead against hydrolysis without killing protein reactivity (due to the proximity effect in the pocket).

Steric Shielding
  • Strategy: Place a substituent (e.g., Methyl, Cl) in the ortho position relative to the sulfonyl fluoride.

  • Effect: This creates a steric block that hinders the approach of bulk water but may still allow the specific attack of a positioned nucleophile in the enzyme pocket.

Switching to Fluorosulfates

If the Sulfonyl Fluoride (


) is too labile, switch to a Fluorosulfate  (

).
  • The oxygen spacer donates electron density into the sulfur, significantly dampening reactivity.

  • Fluorosulfates are often stable in plasma and buffer for days but react efficiently with Tyrosine/Lysine in the binding site.

Part 5: Decision Logic for Assay Development

Use this flow to determine if your SF compound is ready for biological screening.

SF_Workflow Start Synthesize SF Warhead Test Run LC-MS Stability Assay (pH 7.4, 24h) Start->Test Decision Calculate Half-life (t1/2) Test->Decision Unstable t1/2 < 4 hours Decision->Unstable Too Reactive Stable t1/2 > 24 hours Decision->Stable Ideal Marginal t1/2 = 4-24 hours Decision->Marginal Acceptable Redesign Redesign: 1. Add EDG (OMe) 2. Add Steric Bulk 3. Switch to Fluorosulfate Unstable->Redesign Proceed Proceed to: 1. Protein Mass Spec (Intact) 2. IC50 / SPR Assays Stable->Proceed CheckConditions Check Assay Time: Ensure assay completes within 10% degradation Marginal->CheckConditions Redesign->Test Re-test CheckConditions->Proceed

Figure 2: Stability validation workflow for sulfonyl fluoride drug candidates.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2] Chemical Science.[3][4] Link

  • Hymel, D., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. Future Medicinal Chemistry. Link

  • Alvarado, J. J., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Baranczak, A., et al. (2017). A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains. Organic & Biomolecular Chemistry.[2][5][6][7][8] Link

Sources

Foundational

Technical Guide: 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride as a Covalent Protein Modifier

Executive Summary 2-(4-Fluorophenoxy)ethanesulfonyl fluoride represents a distinct class of "scout fragments" within the Sulfur-Fluoride Exchange (SuFEx) chemical toolbox. Unlike highly reactive electrophiles (e.g., sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenoxy)ethanesulfonyl fluoride represents a distinct class of "scout fragments" within the Sulfur-Fluoride Exchange (SuFEx) chemical toolbox. Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that indiscriminately label proteins, this probe utilizes the unique stability-reactivity profile of the alkyl sulfonyl fluoride warhead. It remains latent ("sleeping beauty") in aqueous buffer but undergoes rapid covalent modification upon specific recognition by a protein pocket containing an appropriately positioned nucleophile (Tyrosine, Lysine, Serine, or Histidine).

This guide details the application of this probe for Ligandability Assessment and Cryptic Pocket Discovery using Intact Protein Mass Spectrometry.

Part 1: The Chemistry of Engagement

Structural Anatomy & Reactivity

The molecule consists of three functional domains, each serving a critical role in the labeling event:

DomainStructureFunction
Recognition Element 4-Fluorophenoxy groupProvides lipophilic contacts and π-stacking potential to drive initial non-covalent binding (

). The fluorine atom adds metabolic stability and alters electronic properties of the ring.
Linker Ethyl spacer (

)
Separates the warhead from the aromatic ring, allowing flexibility for the warhead to "scan" local residues. Distinguishes this from aryl sulfonyl fluorides.
Warhead Sulfonyl Fluoride (

)
The electrophile.[1][2][3] Stable to hydrolysis at physiological pH. Reacts only when stabilized by the local protein microenvironment (e.g., H-bond donors like backbone amides or Arg/His side chains).
The SuFEx Mechanism

The reaction follows a nucleophilic substitution at the sulfur center. Unlike Michael acceptors (which target Cysteine), SuFEx probes privilege Tyrosine and Lysine , expanding the druggable proteome.

Key Reaction:



  • Leaving Group: Fluoride (

    
    ).
    
  • Mass Shift: The covalent adduct results in a mass increase of +202.02 Da (Calculated as

    
    ).
    

SuFEx_Mechanism cluster_env Protein Microenvironment Probe SuFEx Probe (R-SO2-F) Complex Non-Covalent Complex (K_I) Probe->Complex Binding (Kd) TS Transition State (H-bond stabilized) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Protein-SO2-R) TS->Adduct Fluoride Departure

Figure 1: The SuFEx reaction trajectory.[4][5][6] The transition from non-covalent binding to covalent modification is gated by the local protein environment.

Part 2: Experimental Workflow (Intact MS Screening)

Since this specific probe lacks a bioorthogonal handle (like an alkyne) for enrichment, the gold-standard readout is Intact Protein LC-MS . This method definitively proves covalent labeling by detecting the specific mass shift of the whole protein.

Materials & Preparation
  • Probe Stock: Dissolve 2-(4-Fluorophenoxy)ethanesulfonyl fluoride to 100 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles.

  • Protein Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl. Note: Avoid TRIS buffer if possible, as primary amines can theoretically react at very high concentrations/pH, though HEPES is safer for SuFEx.

  • Control: Denatured protein (to rule out non-specific hydrophobic sticking) or a competitive inhibitor.

Protocol: Single-Point Covalent Screening

Step 1: Incubation

  • Dilute protein to 5 µM in Assay Buffer.

  • Add Probe to a final concentration of 50 µM (10x excess).

  • Critical Control: Prepare a "DMSO only" vehicle control.

  • Incubate at Room Temperature (25°C) for 4 hours .

    • Why? SuFEx kinetics are generally slower than acrylamides. 1 hour is often insufficient for "scout" fragments; 24 hours may increase non-specific noise.

Step 2: Quenching & Desalting

  • Quench reaction by adding Formic Acid to 0.5% (v/v) final concentration. This drops pH, protonating nucleophiles and stopping the reaction.

  • Remove excess small molecule using Zeba™ Spin Desalting Columns (7K MWCO) or rapid SEC (Size Exclusion Chromatography).

    • Integrity Check: Failure to remove excess probe will contaminate the MS source and suppress protein ionization.

Step 3: LC-MS Analysis

  • Column: C4 Reverse Phase (e.g., PLRP-S or BioResolve).

  • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 minutes.

  • MS Settings: ESI-TOF or Orbitrap. Scan range m/z 500–3000.

Data Analysis Workflow
  • Deconvolution: Use MaxEnt1 or equivalent algorithm to convert charge state envelope to zero-charge mass.

  • Delta Mass Calculation:

    
    
    
  • Validation Criteria:

    • Target

      
      : +202 ± 1 Da .
      
    • Occupancy Calculation:

      
      
      

Part 3: Visualization of the Screening Logic

The following diagram illustrates the decision matrix for interpreting screening results.

Screening_Workflow Library Probe Library (Inc. 2-(4-F)ethanesulfonyl fluoride) Incubate Incubation (4h @ 25°C) Library->Incubate Protein Target Protein (5 µM) Protein->Incubate LCMS LC-MS Analysis (Intact Protein) Incubate->LCMS MassShift Mass Shift +202 Da Detected? LCMS->MassShift NoBind No Binding (Non-ligandable) MassShift->NoBind No Specific Specific Labeling (Hit Validation) MassShift->Specific Yes (Single Adduct) Promiscuous Super-Stoichiometric (>1 adducts = Unfolding/Nonspecific) MassShift->Promiscuous Yes (Multiple Adducts)

Figure 2: Logic flow for assessing probe engagement via Intact MS.

Part 4: Advanced Characterization

Determining Specificity (Peptide Mapping)

Once a "Hit" is confirmed by Intact MS, the exact residue modified must be identified.

  • Digest: Trypsin/LysC digestion of the labeled protein.

  • Search Parameters:

    • Variable Modification: +202.02 Da on Y, K, S, H.

    • Note: The 4-fluorophenoxyethyl group is hydrophobic; labeled peptides will elute later on C18 columns than their unmodified counterparts.

Competition Assays

To prove the probe binds a functional pocket (rather than a surface artifact):

  • Pre-incubate protein with a known reversible ligand (high concentration) for 30 mins.

  • Add 2-(4-Fluorophenoxy)ethanesulfonyl fluoride.

  • Result: If the reversible ligand blocks the +202 Da shift, the SuFEx probe targets the same pocket.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Labeling Pocket is "closed" or lacks nucleophile.Test at 37°C or add trace urea (1M) to induce "breathing".
Multiple Adducts (+202, +404...) Non-specific surface labeling.Reduce probe concentration to 10 µM or decrease incubation time.
Precipitation Probe insolubility.Ensure DMSO < 2% final. Check probe solubility in buffer without protein.
Mass Shift is +222 Da Non-covalent adduct (Sticky).Use harsher washing/desalting conditions; ensure denaturing LC-MS conditions.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2017). "Proteome-wide profiling of sulfonyl fluoride probes." Journal of the American Chemical Society. [Link]

  • London, N., et al. (2020). "Covalent Fragment Screening of Sulfonyl Fluorides." ACS Chemical Biology. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery using SuFEx." Nature Chemistry. [Link]

Sources

Exploratory

Next-Generation Bioconjugation and Drug Discovery: A Technical Guide to Sulfur-Fluoride Exchange (SuFEx) Reagents

Executive Summary The advent of click chemistry fundamentally transformed chemical biology by providing modular, bioorthogonal tools for molecular assembly. However, the first-generation copper-catalyzed azide-alkyne cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of click chemistry fundamentally transformed chemical biology by providing modular, bioorthogonal tools for molecular assembly. However, the first-generation copper-catalyzed azide-alkyne cycloaddition (CuAAC) faced inherent limitations in biological systems due to metal toxicity and the strict requirement for pre-functionalization[1]. In 2014, K. Barry Sharpless and colleagues introduced Sulfur-Fluoride Exchange (SuFEx) as the second generation of click chemistry[2]. As a Senior Application Scientist, I have observed firsthand how SuFEx shifts the paradigm of covalent drug discovery and bioconjugation. By exploiting the unique reactivity-stability balance of the sulfur(VI)-fluorine bond, SuFEx enables the development of highly selective covalent inhibitors, robust bioconjugates, and advanced materials without the off-target toxicity associated with traditional electrophiles.

Mechanistic Insights: The Causality of Catalysis

To effectively deploy SuFEx in drug development, one must understand the thermodynamic and kinetic properties of the S(VI)-F bond. Unlike analogous sulfonyl chlorides, which are highly reactive and rapidly hydrolyze in aqueous media, sulfonyl fluorides are incredibly stable[3]. This stability arises from the high oxidation state of S(VI) and the strong electronegativity of fluorine, creating a "dormant" electrophile that is impervious to water, oxygen, and most biological nucleophiles under physiological conditions[4].

The causality of SuFEx catalysis relies entirely on microenvironmental polarization. The S-F bond only becomes reactive when activated by a specific catalytic environment—such as a strong Lewis base (e.g., DBU), a bifluoride salt, or the precise electrostatic geometry of a folded protein's binding pocket[5]. In drug discovery, this translates to the "sleeping beauty" mechanism: the SuFEx warhead remains inert in systemic circulation until it binds to its target protein, where a proximal nucleophilic residue (Tyr, Lys, Ser, His) triggers fluoride elimination and permanent covalent capture[1],[4].

SuFEx_Mechanism A S(VI)-F Hub (e.g., SO2F2, SOF4) B Latent State (Stable in H2O/O2) A->B Default C Catalyst/Microenvironment (DBU, Ca(NTf2)2, or Protein Pocket) B->C Activation D Activated S(VI) Species C->D Polarization of S-F E Target Nucleophile (Phenol, Amine, Tyr/Lys) D->E Nucleophilic Attack F Covalent Conjugate (Fluorosulfate, Sulfonamide) E->F F- elimination

Mechanism of SuFEx activation and proximity-driven covalent capture.

Core SuFEx Reagents and Connective Hubs

The Sharpless lab established three primary S(VI) connectors that serve as the foundation for SuFEx chemistry[2]. Selecting the correct hub is dictated by the target nucleophile and the desired multidimensionality of the final conjugate.

Quantitative Comparison of SuFEx Hubs
SuFEx HubChemical StructureTarget NucleophilesTypical ProductsReactivity / Stability Profile
Sulfuryl Fluoride SO₂F₂Phenols, Secondary AminesAryl Fluorosulfates, Sulfamoyl FluoridesHighly stable in water; requires DBU, BEMP, or protein pocket for activation.
Ethenesulfonyl Fluoride ESFAmines, Thiols, Carbon Nucleophilesβ-substituted Sulfonyl FluoridesExcellent Michael acceptor; fast-reacting but maintains S-F stability.
Thionyl Tetrafluoride SOF₄Primary AminesIminosulfur OxydifluoridesMultidimensional hub; allows sequential, orthogonal click reactions.

Experimental Protocols: Self-Validating Systems

A hallmark of robust chemical biology is the implementation of self-validating experimental designs. The following protocols detail the synthesis of SuFEx probes and their application in protein labeling, highlighting the causality behind each methodological choice.

Protocol 1: Ex Situ Generation of SO₂F₂ for Aryl Fluorosulfate Synthesis

Handling gaseous SO₂F₂ (a commercial fumigant) poses logistical and safety challenges[5]. To circumvent direct handling, we utilize an ex situ generation protocol. This closed-system approach ensures safety while providing a controlled, on-demand supply of SO₂F₂ to drive high-yielding conversions.

Step-by-Step Methodology:

  • System Setup: Connect two sealed glass vials (a "Generator" vial and a "Reactor" vial) via a Teflon cannula.

  • Reactor Preparation: To the Reactor vial, add the target phenol (1.0 eq), DBU (0.2 eq as catalyst), and anhydrous acetonitrile (MeCN).

  • Generator Preparation: To the Generator vial, add the SO₂F₂ precursor (e.g., 1,1'-sulfonyldiimidazole, SDI) and potassium fluoride (KF).

  • Gas Generation: Inject a mild acid (e.g., trifluoroacetic acid, TFA) into the Generator vial. The acid triggers the release of SO₂F₂ gas, which diffuses through the cannula into the Reactor.

  • Reaction: Stir the Reactor at room temperature for 2–4 hours. The DBU polarizes the S-F bond, facilitating nucleophilic attack by the phenol.

  • Workup: Vent the system safely in a fume hood. Quench the reaction with 1M HCl, extract with ethyl acetate, and purify via flash chromatography.

Protocol 2: Covalent Protein Labeling using SuFEx Warheads

This protocol evaluates a SuFEx-functionalized ligand against a target protein (e.g., Human Neutrophil Elastase)[4]. The critical self-validating step here is the inclusion of a denatured protein control. Because SuFEx requires a folded protein's electrostatic pocket for activation, a denatured protein will not react, proving that conjugation is active-site directed rather than non-specific[4].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize the SuFEx-functionalized probe by attaching an aryl fluorosulfate or sulfonyl fluoride warhead to a known target ligand.

  • Incubation: Incubate the folded target protein (1 µM) with the SuFEx probe (10 µM) in a physiological buffer (PBS, pH 7.4) at 37°C.

  • Kinetic Sampling: Aliquot samples at predetermined time points (0, 1, 2, 4, 8 hours) to determine the kinetics of covalent labeling.

  • Self-Validation Control: Set up a parallel reaction where the target protein is first denatured by boiling in 2% SDS for 10 minutes before adding the probe.

  • Quenching & Analysis: Quench all reactions using SDS loading buffer. Analyze the samples via intact LC-MS.

  • Data Interpretation: A successful reaction will show a mass shift corresponding to the probe mass minus the mass of HF (hydrogen fluoride). The denatured control must show no mass shift, confirming the "sleeping beauty" mechanism.

SuFEx_Workflow Step1 1. Hub Preparation (Ex situ SO2F2 or SOF4) Step2 2. Probe Synthesis (Attach S-F to Ligand) Step1->Step2 Step3 3. Incubation (Target Protein + Probe) Step2->Step3 Step4 4. Covalent Capture (Proximity-driven SuFEx) Step3->Step4 Step5 5. Validation (LC-MS / SDS-PAGE) Step4->Step5

Step-by-step experimental workflow for SuFEx-enabled protein bioconjugation.

Advanced Activation Strategies for Drug Discovery

While basic SuFEx covers many applications, accessing nitrogen-based S(VI) compounds (sulfamides, sulfamates, and sulfonamides) from less reactive sulfamoyl fluorides requires advanced catalysis. Nitrogenous sulfur(VI) compounds are critical in pharmaceuticals, making up approximately 25% of all sulfur-based FDA-approved drugs[6].

Recent developments utilize a dual-activation strategy employing Calcium triflimide (Ca(NTf₂)₂) and DABCO[6]. The causality behind this choice is synergistic: the Ca²⁺ ion acts as a hard Lewis acid to coordinate and pull the fluoride leaving group, while DABCO serves as a nucleophilic catalyst. This forms an activated N-sulfonyl-DABCO intermediate that readily reacts with diverse amines at room temperature, bypassing the need for the harsh heating (60°C+) previously required for these inert substrates[6].

Conclusion

Sulfur-fluoride exchange (SuFEx) represents a near-perfect click reaction for chemical biology and drug discovery. By understanding the thermodynamic stability of the S-F bond and the kinetic triggers required for its activation, researchers can design highly selective covalent inhibitors, robust bioconjugates, and advanced materials. As the toolkit of SuFEx hubs and catalytic activators continues to expand, its role in mapping the druggable proteome will only grow more profound.

References

1.7 - Bioorganic Chemistry (NIH) 2.1 - Department of Chemistry, University of Georgia 3.2 - The Scripps Research Institute 4. 5 - PMC (NIH) 5.3 - Journal of Pharmaceutical Analysis 6.4 - PNAS 7.6 - Organic Letters (NIH)

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride

Executive Summary This technical guide details the physicochemical behavior of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride , a specialized Sulfur-Fluoride Exchange (SuFEx) reagent. Designed for researchers in chemical bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical behavior of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride , a specialized Sulfur-Fluoride Exchange (SuFEx) reagent. Designed for researchers in chemical biology and medicinal chemistry, this document addresses the critical balance between solubility (hydrophobicity of the fluorophenoxy tail) and stability (hydrolytic resistance of the sulfonyl fluoride warhead).

The compound exhibits high solubility in polar aprotic solvents (DMSO) but significant thermodynamic instability (precipitation) in aqueous media. Successful application requires strict adherence to the "Kinetic Solubility Window" —a temporal state where the compound remains dissolved long enough to react with protein targets before precipitating or hydrolyzing.

Part 1: Physicochemical Profile & Solvent Compatibility

Compound Identity & Properties[1][2]
  • Systematic Name: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride

  • Core Structure: 4-F-Ph-O-CH₂-CH₂-SO₂F

  • Molecular Weight: ~250.24 g/mol

  • Class: Alkyl Sulfonyl Fluoride (SuFEx Reagent)[1]

  • Predicted LogP: ~1.8 – 2.2 (Moderately Lipophilic)

Solvent Compatibility Matrix

The following table summarizes the solubility behavior based on structural analysis and empirical data for homologous aryloxyethyl sulfonyl fluorides.

Solvent SystemSolubility RatingMax Conc. (Est.)[2][3]Stability RiskPrimary Use Case
Anhydrous DMSO Excellent > 100 mMLowStock Solution Storage
DMF Good> 50 mMLowAlternative Stock
Water (pH 7.0) Poor < 100 µMModerate (Hydrolysis)Not Recommended
PBS + 5% DMSO Moderate~200–500 µMModerateWorking Solution
Ethanol/Methanol Good> 50 mMHigh (Solvolysis)Avoid for Storage

Critical Insight: Unlike sulfonyl chlorides, which hydrolyze rapidly, this alkyl sulfonyl fluoride is kinetically stable in water at neutral pH. However, its solubility limit is the primary failure mode in biological assays, not its chemical stability.

Part 2: Solubility in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the mandatory solvent for preparing stock solutions of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. The polar aprotic nature of DMSO solvates the sulfonyl dipole while accommodating the lipophilic fluorophenyl ring.

Stability in DMSO
  • Anhydrous Conditions: The compound is stable for months at -20°C in anhydrous DMSO.

  • Hygroscopicity Warning: DMSO is hygroscopic.[4] Absorbed atmospheric water will initiate slow hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid (R-SO₃H), which is inactive in SuFEx chemistry.

  • Freezing Artifacts: Repeated freeze-thaw cycles introduce moisture. Aliquot stocks into single-use vials.

Preparation Protocol: 50 mM Stock Solution
  • Weighing: Weigh 12.5 mg of compound into a glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9%, treated with molecular sieves).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Flush with inert gas (Argon/Nitrogen), seal tightly, and store at -20°C.

Part 3: Solubility & Stability in Water (The Application Medium)

The "Kinetic Solubility" Challenge

In aqueous buffers (PBS, HEPES), the compound faces two competing forces:

  • Precipitation (Thermodynamic Instability): Driven by the hydrophobic effect of the fluorophenoxy group. Occurs rapidly if the concentration exceeds the solubility limit (typically <100 µM without co-solvent).

  • Hydrolysis (Chemical Instability): The attack of water/hydroxide on the sulfur center.

    • Acid/Neutral (pH < 7): Highly stable. Negligible hydrolysis over 24 hours.[3]

    • Basic (pH > 8): Hydrolysis accelerates. The hydroxide ion (OH⁻) acts as a nucleophile, displacing fluoride.

Hydrolysis Pathway

The sulfonyl fluoride (active) hydrolyzes to the sulfonate (inactive). This reaction is pH-dependent and irreversible.

HydrolysisPathway cluster_conditions Reaction Conditions SF Sulfonyl Fluoride (Active SuFEx Probe) TS Transition State (Pentacoordinate Sulfur) SF->TS + H2O / OH- SA Sulfonic Acid (Inactive) TS->SA - HF cond1 pH < 7: Stable (t1/2 > 24h) cond2 pH > 8: Unstable (t1/2 < 1h)

Figure 1: Hydrolytic degradation pathway of the sulfonyl fluoride warhead.

Part 4: Experimental Protocols

Protocol A: Determination of Kinetic Solubility Limit

This protocol defines the maximum concentration usable in a biological assay before precipitation occurs.

Materials:

  • 50 mM DMSO Stock of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride.

  • PBS Buffer (pH 7.4).

  • 96-well clear plate.

  • Plate reader (Absorbance at 620 nm).

Workflow:

  • Preparation: Prepare a dilution series in DMSO (e.g., 50, 25, 12.5, 6.25, 3.125 mM).

  • Spike: Add 2 µL of each DMSO dilution to 198 µL of PBS in the plate (1:100 dilution, 1% final DMSO).

    • Final Concentrations: 500, 250, 125, 62.5, 31.25 µM.

  • Incubation: Shake at room temperature for 2 hours.

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Baseline: Absorbance < 0.01 (Soluble).

    • Precipitation: Absorbance > 0.02 (Insoluble).

    • The highest concentration with baseline absorbance is your Kinetic Solubility Limit .

Protocol B: Assessing Hydrolytic Stability (LC-MS)

Verify that the compound remains intact during the timeframe of your experiment.

Workflow:

  • Incubate: Dilute stock to 50 µM in PBS (pH 7.4) and Tris (pH 8.0).

  • Sampling: Take aliquots at t=0, 1h, 4h, 12h, 24h.

  • Quench: Add equal volume of Acetonitrile (precipitates salts, stops reaction).

  • Analyze: Inject onto LC-MS (Reverse Phase C18).

    • Monitor: Parent ion [M+H]⁺ or [M+NH₄]⁺.

    • Look for: Appearance of Hydrolysis Product (Parent Mass - 18 Da + 1 Da = Parent - 17 Da, typically observed as Sulfonic acid mass). Note: Sulfonic acids ionize poorly in positive mode; Negative mode ESI is recommended for the hydrolysis product.

Part 5: Workflow Visualization

SolubilityWorkflow Stock Step 1: Stock Prep Solvent: Anhydrous DMSO Conc: 50 mM Temp: -20°C Dilution Step 2: Aqueous Dilution Target: < 1% DMSO Final Buffer: PBS pH 7.4 Stock->Dilution Dilute 100x Check Step 3: Quality Check Dilution->Check Turbid Turbid? (Precipitation) Check->Turbid Visual/OD620 Stable Clear? (Soluble) Check->Stable No Scatter Action1 REJECT DATA Reduce Conc. Turbid->Action1 Action2 PROCEED Perform Assay Stable->Action2

Figure 2: Decision tree for preparing and validating aqueous working solutions.

References

  • Jones, L. H., et al. (2015).[5] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Handling and Stability of Aryloxyethyl Sulfonyl Fluorides." BenchChem Knowledge Base. Link

  • Narayanan, A., & Jones, L. H. (2015).[5] "Sulfonyl fluorides as activity-based probes for serine proteases."[5] ChemBioChem. Link

Sources

Exploratory

The Role of Fluorine Substitution in Phenoxyethyl Sulfonyl Fluoride Probes: A Technical Guide to SuFEx-Mediated Covalent Targeting

Executive Summary Covalent chemical probes have revolutionized drug discovery by enabling the irreversible engagement of target proteins, leading to extended pharmacological duration and high selectivity. Historically do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Covalent chemical probes have revolutionized drug discovery by enabling the irreversible engagement of target proteins, leading to extended pharmacological duration and high selectivity. Historically dominated by cysteine-reactive electrophiles, the field has expanded significantly through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. At the forefront of this expansion are 2-phenoxyethane-1-sulfonyl fluoride (PESF) probes. The substitution of fluorine at the hexavalent sulfur center is not merely a structural optimization; it is the fundamental driver of the probe's "context-dependent" reactivity[1]. This whitepaper dissects the physicochemical causality behind fluorine substitution, the synergistic role of the phenoxyethyl linker, and the self-validating protocols required to deploy these probes effectively in chemoproteomics.

The Mechanistic Imperative of Fluorine Substitution

Thermodynamic Stability vs. Kinetic Reactivity

The defining feature of a successful covalent probe is its ability to survive the aqueous, nucleophile-rich environment of a biological system until it reaches its specific target. Sulfonyl chlorides undergo rapid hydrolysis in water (with half-lives often measured in minutes) and react indiscriminately with cellular nucleophiles, rendering them useless as targeted biological probes[2].

In stark contrast, the substitution of chloride for fluoride creates an S-F bond with exceptional thermodynamic stability[2]. Fluorine's high electronegativity strongly polarizes the S-F bond, yet the hard-hard interaction between the


 center and the fluoride ion renders the bond highly resistant to spontaneous heterolytic cleavage or reductive degradation[3]. This unique stability-reactivity balance allows sulfonyl fluorides to circulate in aqueous media without premature degradation[4].
Microenvironmental Activation (Proximity-Driven SuFEx)

Despite its systemic stability, the sulfonyl fluoride group is not inert. It operates via a proximity-driven activation mechanism[3]. When a PESF probe binds to a protein pocket, the local microenvironment—often comprising hydrogen-bond donors (like backbone amides) or salt bridges (like a Lys-Glu pair)—interacts with the highly electronegative fluorine atom[3].

This specific interaction polarizes the S-F bond, pulling electron density away from the sulfur atom and lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy[4]. Consequently, the activation energy for nucleophilic attack drops dramatically, allowing nearby tyrosine, lysine, serine, or histidine residues to displace the fluoride ion and form an irreversible covalent adduct[1],[5].

SuFEx_Mechanism Probe PESF Probe (Stable S-F Bond) Complex Non-Covalent Complex (Phenoxyethyl pi-pi stacking) Probe->Complex Affinity Binding Target Protein Target (Binding Pocket) Target->Complex Activation Microenvironmental Activation (H-bond to Fluorine) Complex->Activation Proximity Nucleophile Nucleophilic Attack (Tyr, Lys, Ser, His) Activation->Nucleophile S-F Polarization Adduct Irreversible Covalent Adduct (Target Engagement) Nucleophile->Adduct SuFEx Reaction

Mechanistic pathway of proximity-driven SuFEx activation and covalent labeling by PESF probes.

Structural Anatomy of PESF Probes

The Phenoxyethyl Recognition Element

While the sulfonyl fluoride provides the reactive warhead, the 2-phenoxyethyl moiety acts as the critical recognition element[6]. The flexible ether linkage allows the aromatic ring to adopt multiple conformations, facilitating


 stacking or hydrophobic interactions within the target's binding site[6]. This non-covalent pre-organization is the prerequisite for SuFEx; it drastically increases the local concentration of the warhead near the target nucleophile, driving the entropic favorability of the covalent reaction[3].
Tuning Reactivity via Aromatic Substitution

The intrinsic reactivity of the PESF probe can be fine-tuned by substituting the phenoxy ring. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density at the sulfur center, lowering the LUMO and increasing baseline reactivity[4]. Conversely, electron-donating groups (EDGs) or steric bulk (e.g., methoxy substitutions) increase stability but require stronger microenvironmental activation to achieve labeling[5].

Quantitative Structure-Activity Relationships

The following table summarizes the physicochemical impact of leaving group substitution and structural modifications on sulfonyl-based electrophiles[1],[5],[4].

Electrophile TypeLeaving GroupAqueous Stability (

)
Primary Protein TargetsIntrinsic Reactivity (LUMO)
Sulfonyl Chloride -ClPoor (< 10 mins)Non-specificVery High
Aliphatic Sulfonyl Fluoride -FHigh (Days)Tyr, Lys, Ser, HisModerate
PESF (Unsubstituted) -FHigh (Days)Context-dependentTunable
Aryl Fluorosulfate -FVery High (Weeks)Tyr, LysLow (Requires strong activation)

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis of PESF Probes via Halide Exchange

The conversion of a sulfonyl chloride to a sulfonyl fluoride is the critical step in generating a SuFEx-compatible warhead[7].

Reagents: 2-phenoxyethanesulfonyl chloride, Potassium Fluoride (KF), 18-crown-6, Anhydrous Acetonitrile. Procedure:

  • Dissolve 1.0 equivalent of 2-phenoxyethanesulfonyl chloride in anhydrous acetonitrile under an inert argon atmosphere.

  • Add 3.0 equivalents of anhydrous KF and 0.1 equivalents of 18-crown-6 ether.

    • Causality: KF is largely insoluble in organic solvents. The 18-crown-6 acts as a phase-transfer catalyst, chelating the

      
       ion to generate a highly reactive "naked" fluoride ion. This overcomes the high lattice energy of KF, driving the nucleophilic substitution of chloride to completion[6].
      
  • Stir the biphasic mixture at room temperature for 12 hours. Monitor conversion via

    
     NMR (target signal: ~ +50 to +60 ppm).
    
  • Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography.

    • Self-Validation: The resistance of the final PESF product to the aqueous quenching step practically validates the stabilizing effect of the newly formed S-F bond, confirming the successful removal of the moisture-sensitive chloride precursor[2].

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

To map the proteome-wide selectivity of a PESF probe, competitive ABPP utilizing CuAAC (Click) chemistry is employed[6].

Procedure:

  • Cell Lysis: Lyse cells in PBS containing protease inhibitors.

    • Causality: It is critical to strictly exclude covalent serine protease inhibitors like PMSF (phenylmethylsulfonyl fluoride) from the lysis buffer. PMSF is itself a sulfonyl fluoride and will competitively block the exact serine/threonine nucleophiles the PESF probe is designed to interrogate, leading to false-negative target engagement.

  • Probe Incubation: Treat proteome lysates (1 mg/mL) with varying concentrations of the synthesized PESF inhibitor (e.g., 0.1, 1, 10

    
    ) or a DMSO vehicle control for 1 hour at 
    
    
    
    .
  • Labeling: Add a broad-spectrum alkyne-tagged SuFEx probe (e.g., 10

    
    ) to all samples and incubate for an additional hour[6].
    
  • CuAAC Click Chemistry: React the lysates with Biotin-Azide,

    
    , THPTA ligand, and Sodium Ascorbate for 1 hour.
    
    • Causality: The THPTA ligand is essential; it accelerates the click reaction while simultaneously chelating copper to protect the protein sample from copper-induced oxidative degradation.

  • Enrichment & LC-MS/MS: Precipitate proteins, resuspend, and enrich on streptavidin beads. Digest with trypsin and analyze via mass spectrometry.

    • Self-Validation: A dose-dependent decrease in MS intensity for specific peptides in the PESF-treated groups compared to the DMSO control mathematically confirms selective, on-target covalent engagement, validating the probe's specificity[6].

Conclusion

The substitution of fluorine in phenoxyethyl sulfonyl fluoride probes represents a masterclass in chemical biology design. By leveraging the extreme thermodynamic stability of the S-F bond alongside its susceptibility to microenvironmental polarization, researchers can achieve highly selective, context-dependent covalent targeting. As SuFEx chemistry continues to mature, PESF probes will remain indispensable tools for expanding the ligandable proteome beyond cysteine to previously "undruggable" tyrosine, lysine, and histidine residues.

References

1.[1] Title: Structure-based design and analysis of SuFEx chemical probes. Source: NIH. URL: 2.[5] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Source: NIH. URL: 3.[4] Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Source: ACS Publications. URL: 4.[2] Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Source: CCS Publishing. URL: 5.[3] Title: The Application of Fluorine-Containing Reagents in Structural Proteomics. Source: NIH. URL: 6.[7] Title: Synthetic Routes to Arylsulfonyl Fluorides. Source: MDPI. URL: 7.[6] Title: Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. Source: Benchchem. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride for Activity-Based Protein Profiling (ABPP)

Executive Summary Activity-Based Protein Profiling (ABPP) has revolutionized the discovery of functional ligand-protein interactions directly within native biological systems. Among the arsenal of covalent warheads, sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Activity-Based Protein Profiling (ABPP) has revolutionized the discovery of functional ligand-protein interactions directly within native biological systems. Among the arsenal of covalent warheads, sulfonyl fluorides (SFs) have emerged as "privileged" electrophiles. This application note provides a comprehensive, step-by-step guide to utilizing 2-(4-Fluorophenoxy)ethanesulfonyl fluoride as a highly selective SuFEx (Sulfur(VI) Fluoride Exchange) probe for mapping enzyme active sites, ligandable pockets, and functional nucleophiles (Ser, Tyr, Lys, His) via advanced ABPP workflows.

Scientific Rationale & Probe Architecture

The SuFEx Activation Mechanism

Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous buffers, sulfonyl fluorides are remarkably stable under physiological conditions. They operate as latent electrophiles. The S-F bond remains inert until the probe binds to a specific protein pocket. Within this microenvironment, hydrogen-bond donors (e.g., backbone amides or proximal acidic residues) interact with the highly electronegative fluorine atom, polarizing and activating the S-F bond. This context-dependent activation lowers the transition state energy, allowing a proximal nucleophile (Ser, Tyr, Lys, or His) to attack the sulfur center, expelling hydrogen fluoride (HF) and forming an irreversible covalent conjugate [1].

Structural Modularity of the Probe

The architecture of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is rationally designed for chemical proteomics:

  • Sulfonyl Fluoride Warhead : The reactive SuFEx hub that covalently traps the target.

  • Ethane Linker : Provides spatial flexibility, allowing the warhead to reach deeply buried nucleophiles.

  • 4-Fluorophenoxy Moiety : Acts as the primary recognition element. The aromatic ring drives binding via

    
    -
    
    
    
    and hydrophobic interactions. The para-fluorine substitution acts as a metabolic shield against oxidation and can serve as a
    
    
    F-NMR handle for orthogonal biophysical validation.

SuFEx_Mechanism Probe SF Probe (Latent Electrophile) Complex Non-covalent Binding Complex Probe->Complex Affinity Protein Target Protein (Nucleophile) Protein->Complex Pocket Activation Microenvironment Activation (H-bond) Complex->Activation Orientation Adduct Covalent Adduct (+203.02 Da Shift) Activation->Adduct SuFEx (-HF)

Fig 1. SuFEx-mediated covalent labeling mechanism via microenvironment activation.

Quantitative Data: Probe Reactivity Profile

To effectively utilize this probe in LC-MS/MS or gel-based assays, researchers must account for its specific physicochemical parameters and mass spectrometry signatures.

ParameterSpecificationMechanistic Significance
Chemical Formula

Intact probe composition prior to reaction.
Molecular Weight 222.21 g/mol Determines membrane permeability and pocket fit.
Target Residues Ser, Tyr, Lys, HisBroadens target scope beyond traditional cysteine-reactive probes [2].
Covalent Adduct 2-(4-Fluorophenoxy)ethanesulfonylThe moiety permanently attached to the protein.
Exact Mass Shift +203.017 Da Critical parameter for setting up dynamic modification searches in MaxQuant or Proteome Discoverer.
Activation Requirement Folded Protein PocketEnsures labeling is activity-dependent, not just proximity-driven.

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate strict causality-driven steps and internal controls to ensure data trustworthiness.

Protocol A: Competitive Gel-Based ABPP for Target Engagement

Objective : Determine the in situ target engagement and


 of the probe by measuring its ability to outcompete a broad-spectrum fluorescent reporter (e.g., FP-rhodamine for serine hydrolases).

ABPP_Workflow Lysate Native Proteome (Cell Lysate) Control Vehicle Control (DMSO) Lysate->Control Treated Probe Treated (SF Probe) Lysate->Treated Labeling Broad-Spectrum Fluorescent Reporter Control->Labeling 1 hr, 37°C Treated->Labeling 1 hr, 37°C Analysis SDS-PAGE & Fluorescence Imaging Labeling->Analysis 30 min Result Target ID via Competed Bands Analysis->Result Compare

Fig 2. Competitive ABPP workflow for identifying probe-target engagement.

Step-by-Step Methodology:

  • Proteome Preparation : Lyse cells in cold PBS (pH 7.4) using sonication or Dounce homogenization. Centrifuge at 100,000 × g to separate soluble and membrane proteomes. Adjust protein concentration to 1–2 mg/mL.

    • Causality: Native lysis conditions without strong denaturants (like SDS or Urea) are mandatory. SuFEx activation requires the target protein to be fully folded to maintain the precise spatial geometry of the hydrogen-bond donors.

  • Self-Validating Control Setup : Aliquot the proteome into three groups:

    • Vehicle: Treated with DMSO.

    • Test: Treated with a concentration gradient of the SF probe (e.g., 0.1, 1, 10, 50 µM).

    • Negative Control: Boil one aliquot at 95°C for 5 minutes prior to probe addition.

    • Causality: The boiled control proves that labeling is activity-dependent. A destroyed active site cannot activate the S-F bond, resulting in zero labeling.

  • Probe Incubation : Incubate samples at 37°C for 1 hour.

  • Reporter Labeling : Add 1 µM of a broad-spectrum fluorescent probe (e.g., FP-rhodamine) to all samples. Incubate for 30 minutes at room temperature.

    • Causality: The SF probe covalently blocks the active sites of its specific targets. The subsequent reporter probe can only label the remaining unreacted sites. A loss of fluorescence indicates successful target engagement by the SF probe[3].

  • Resolution & Analysis : Quench reactions with 4× SDS loading buffer. Resolve proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) to quantify band depletion.

Protocol B: LC-MS/MS Sample Preparation for Direct Target Identification

Objective : Identify the exact protein targets and pinpoint the specific amino acid residue modified by the probe using bottom-up proteomics.

Step-by-Step Methodology:

  • Direct Labeling : Incubate the native proteome (2 mg/mL) with 20 µM of the SF probe for 1 hour at 37°C.

  • Denaturation & Alkylation : Add solid Urea to a final concentration of 8 M. Add DTT (10 mM, 30 min at 65°C) followed by Iodoacetamide (IAA, 40 mM, 30 min in the dark).

    • Causality: Urea unfolds the proteins, exposing all residues for enzymatic cleavage. DTT reduces disulfide bonds, and IAA irreversibly alkylates cysteines to prevent refolding, ensuring complete access for the protease.

  • Desalting & Digestion : Dilute the Urea concentration to < 2 M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Causality: Trypsin specifically cleaves at the C-terminus of Arginine and Lysine. If the SF probe has covalently modified a Lysine residue, trypsin will fail to cleave at that site. This "missed cleavage" serves as a critical secondary diagnostic feature during MS data analysis.

  • Peptide Extraction & LC-MS/MS : Quench digestion with 1% Formic Acid. Desalt peptides using C18 StageTips. Analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Bioinformatic Search : Configure the search engine to look for a dynamic modification of +203.017 Da on Ser, Tyr, Lys, and His residues.

    • Causality: High-resolution MS1 detects the parent peptide mass shift. MS2 fragmentation (e.g., HCD) breaks the peptide backbone into b- and y-ions, allowing the precise localization of the +203.017 Da adduct to the exact functional nucleophile.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. URL:[Link]

  • Gu, C., Shannon, D. A., Colby, T., Wang, Z., Shabab, M., Kumari, S., ... & van der Hoorn, R. A. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. URL:[Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341-377. URL:[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. URL:[Link]

Sources

Application

Application Note: 19F-NMR Monitoring of Sulfonyl Fluoride Protein Binding Kinetics

Introduction & Mechanistic Causality The development of Targeted Covalent Inhibitors (TCIs) has been revolutionized by Sulfonyl Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides (SFs) act as privileged electrophile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The development of Targeted Covalent Inhibitors (TCIs) has been revolutionized by Sulfonyl Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides (SFs) act as privileged electrophiles, offering a perfect balance of aqueous stability and context-specific reactivity toward nucleophilic residues (e.g., Ser, Tyr, Lys, His) within protein binding pockets[1].

To effectively screen SF libraries and determine binding kinetics, 19F-Nuclear Magnetic Resonance (19F-NMR) spectroscopy is the analytical gold standard. The 19F nucleus possesses a 100% natural abundance and a high gyromagnetic ratio, yielding 83% of the sensitivity of 1H[2]. More importantly, because biological macromolecules lack endogenous fluorine, 19F-NMR provides a zero-background window into the reaction. Researchers can directly monitor the ligand's microenvironment and structural state without the confounding spectral overlap typical of 1H-NMR or the need for complex protein labeling[2].

The Self-Validating System: Mass Balance and Trustworthiness

A robust analytical protocol must be self-validating. The reaction of an SF warhead with a protein nucleophile proceeds via heterolytic cleavage of the S–F bond, forming a covalent adduct and releasing a stoichiometric equivalent of aqueous fluoride ion (F⁻).

In 19F-NMR, the intact -SO₂F group typically resonates far downfield (+30 to +65 ppm, referenced to CFCl₃)[3]. Upon covalent engagement, this signal decays, and the released F⁻ ion emerges upfield at approximately -120 ppm[4].

The Causality of the Internal Standard: To ensure that the disappearance of the -SO₂F signal is strictly caused by covalent target engagement—and not by non-specific aggregation, precipitation, or probe degradation—this protocol mandates the use of an internal standard such as Trifluoroacetic acid (TFA, -76.5 ppm). By normalizing all integrations against TFA, the system enforces a mass balance check . If the reaction is purely covalent, the sum of the integrated intact ligand and the released F⁻ will remain constant relative to the TFA standard. Any deviation in this mass balance immediately flags off-target depletion mechanisms.

Experimental Workflow

Workflow A 1. Ligand & Protein Prep SF Ligand + Protein + TFA (IS) Buffer: PO4, pH 7.4, 10% D2O B 2. 19F-NMR Acquisition 1D 19F with 1H Decoupling D1 ≥ 5×T1 (Quantitative) A->B Load into Spectrometer C 3. Time-Course Monitoring Track -SO2F decay (+30 to +65 ppm) Track F- rise (~ -120 ppm) B->C Serial Scans D 4. Mass Balance QC Validate [SF] + [F-] = Constant Normalize against TFA C->D Signal Integration E 5. Kinetic Analysis Determine k_obs and k_inact / K_I Identify Covalent Hits D->E Curve Fitting

Workflow for 19F-NMR monitoring of sulfonyl fluoride covalent protein binding.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Buffer Selection: Prepare a 50 mM Sodium Phosphate buffer (pH 7.4) containing 10% D₂O (for the NMR lock signal).

    • Causality Note: Strictly avoid nucleophilic buffers like Tris or HEPES. Their primary and secondary amines can react with the SF warhead, leading to false-positive degradation rates. If a reducing agent is required, use TCEP rather than DTT.

  • Protein Preparation: Dialyze the target protein into the NMR buffer. Concentrate to a working concentration of 20–50 µM.

  • Internal Standard Addition: Spike the buffer with 50 µM Trifluoroacetic acid (TFA). TFA acts as both a chemical shift reference (-76.5 ppm) and a quantitative integration benchmark[2].

  • Ligand Addition: Prepare a 10–50 mM stock of the SF ligand in DMSO-d6. Add the ligand to the protein sample to achieve a final concentration of 200–500 µM (establishing pseudo-first-order kinetics). Ensure the final DMSO concentration remains ≤ 5% to prevent protein unfolding.

Phase 2: 19F-NMR Acquisition Parameters
  • Hardware Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a fluorine-tunable probe (e.g., CryoProbe or QNP probe) optimized for direct detection.

  • Pulse Sequence: Employ a 1D 19F pulse sequence with inverse-gated 1H decoupling .

    • Causality Note: Standard decoupling introduces the Nuclear Overhauser Effect (NOE), which artificially enhances fluorine signals based on their proximity to protons, destroying quantitative accuracy. Inverse-gated decoupling removes complex 19F-1H J-couplings to simplify the spectrum while suppressing NOE buildup.

  • Relaxation Delay (D1): Set the D1 delay to

    
     of the slowest relaxing fluorine nucleus (typically 5–10 seconds).
    
    • Causality Note: Fluorine nuclei in small molecules often have long longitudinal relaxation times (

      
      ). Incomplete relaxation leads to signal saturation, which artificially deflates the integration values and ruins the mass balance calculation.
      
  • Acquisition: Acquire serial spectra at fixed intervals (e.g., every 10 minutes) over a 2- to 12-hour period, depending on the intrinsic reactivity of the warhead.

Phase 3: Data Processing & Kinetic Analysis
  • Integration: Phase and baseline-correct each spectrum. Integrate the TFA peak (setting it to a fixed arbitrary area), the intact -SO₂F peak, and the released F⁻ peak.

  • Mass Balance Check: Verify that

    
     across all time points.
    
  • Kinetic Fitting: Plot the normalized concentration of the intact SF versus time. Fit the exponential decay to determine the observed pseudo-first-order rate constant (

    
    ).
    
  • 
     Determination:  To fully characterize the covalent inhibitor, repeat the assay at multiple ligand concentrations. Plot 
    
    
    
    versus [Ligand] and fit to the standard covalent inhibition equation to extract
    
    
    (reversible binding affinity) and
    
    
    (maximum inactivation rate).

Quantitative Data Summaries

Table 1: 19F-NMR Chemical Shift Reference Guide

Chemical Species Typical Shift (ppm)* Peak Characteristics Diagnostic Utility
Aliphatic -SO₂F +40 to +65 Sharp singlet or multiplet Tracks intact ligand depletion[3]
Aromatic -SO₂F +30 to +45 Sharp singlet Tracks intact ligand depletion[3]
Trifluoroacetic Acid (TFA) -76.5 Sharp singlet Internal standard (IS) for mass balance[2]

| Released Fluoride (F⁻) | -115 to -125 | Broad singlet | Confirms covalent S-F bond cleavage[4] |

*Referenced to CFCl₃ at 0 ppm.

Table 2: Kinetic Assay Troubleshooting & Quality Control

Diagnostic Observation Mechanistic Cause Corrective Action
Loss of -SO₂F without F⁻ appearance Ligand precipitation or non-specific aggregation. Increase DMSO to 5%; reduce ligand concentration; verify solubility via 1H-NMR.
Rapid -SO₂F decay in protein-free control Buffer nucleophilicity (e.g., Tris, DTT). Switch to Phosphate buffer; replace DTT with TCEP.

| Non-constant total integration (SF + F⁻) | Insufficient relaxation delay (D1) causing signal saturation. | Measure


 via inversion recovery; increase D1 to 

. | | Broadening of the -SO₂F peak | Fast reversible exchange (intermediate NMR timescale regime). | Lower acquisition temperature; analyze binding kinetics via lineshape fitting. |

References

1.[1] Structure-guided design and optimization of covalent VHL-targeted sulfonyl fluoride PROTACs. bioRxiv.[Link] 2.[2] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Espace INRS.[Link] 3.[3] Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Semantic Scholar.[Link] 4.[4] Determination of the Chemical Form of Fluorine in Tea Infusions by 19F-NMR. Taylor & Francis.[Link]

Sources

Method

Advanced Optimization of Incubation Times for Sulfonyl Fluoride Probes in Cell Lysates

Introduction & Mechanistic Rationale Sulfur(VI)-fluoride exchange (SuFEx) chemistry has become a cornerstone of activity-based protein profiling (ABPP) and targeted covalent inhibitor design. Sulfonyl fluoride (SF) and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfur(VI)-fluoride exchange (SuFEx) chemistry has become a cornerstone of activity-based protein profiling (ABPP) and targeted covalent inhibitor design. Sulfonyl fluoride (SF) and fluorosulfate probes are uniquely privileged electrophiles; they remain largely inert to aqueous hydrolysis at physiological pH but become highly reactive when positioned in a specific protein microenvironment, selectively modifying nucleophilic residues such as lysine, tyrosine, histidine, and serine (1)[1].

However, transitioning from purified protein assays to complex cell lysates introduces profound kinetic challenges. In a native lysate, the probe encounters thousands of competing nucleophiles, varying lipid concentrations, and active hydrolytic enzymes. Consequently, incubation time is the most critical variable in determining the signal-to-noise ratio—balancing specific target occupancy against non-specific background labeling (2)[2].

The Causality of Incubation Time in SuFEx Profiling

Optimizing the incubation window requires understanding the competing kinetic and thermodynamic forces at play in a crude proteome:

  • Hydrolytic Degradation: While SF groups are relatively stable, prolonged incubation in complex aqueous buffers leads to slow base-catalyzed hydrolysis into inert sulfonic acids, effectively killing probe reactivity over extended timeframes (2)[2].

  • Kinetic Differentiation: Specific target engagement is driven by local concentration effects (affinity-driven covalent bonding), which occurs rapidly, often reaching saturation within 15–60 minutes (3)[3]. Conversely, off-target labeling is typically collision-driven and accumulates linearly over time.

  • Thermodynamic Trapping: Extended incubation times (>2 hours) disproportionately increase the labeling of highly abundant, hyper-reactive off-target proteins (e.g., abundant cytoskeletal proteins or generic serine hydrolases), degrading assay specificity (4)[4], (5)[5].

Workflow Logic & Experimental Design

To establish a self-validating system, the optimization workflow must include a time-course evaluation coupled with a competitive vehicle control. This ensures that observed labeling is a product of specific binding rather than stochastic noise.

SuFEx_Optimization Lysate 1. Native Cell Lysate (1-2 mg/mL, pH 7.4) Probe 2. Add SF Probe (e.g., 10 µM) Lysate->Probe TimeCourse 3. Time-Course Incubation (15m, 30m, 1h, 2h, 4h) Probe->TimeCourse Split 4. Reaction Quench & CuAAC Click Chemistry TimeCourse->Split Short < 30 mins Incomplete Target Occupancy Split->Short Kinetically Slow Optimal ~ 1 hour Maximal Specificity & Signal-to-Noise Split->Optimal Balanced Long > 2 hours High Off-Target & Probe Hydrolysis Split->Long Thermodynamic Trap

Caption: Workflow for optimizing SuFEx probe incubation to balance target occupancy and specificity.

Step-by-Step Protocol: Time-Course Optimization in Cell Lysates

Self-Validating Principle: This protocol mandates a competitive pre-incubation step with the parent (non-clickable) inhibitor. If a protein band is a true target, its signal will be competed away in the control lane. If the band persists, it is an artifact of over-incubation or non-specific reactivity (5)[5].

Reagents & Preparation:

  • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease/phosphatase inhibitors (EDTA-free to preserve metalloproteins).

  • Probe Stock: 10 mM in anhydrous DMSO.

Step 1: Lysate Preparation

  • Harvest cells (e.g., HEK293T or Jurkat) and wash twice with ice-cold PBS.

  • Resuspend in Lysis Buffer and lyse via Dounce homogenization or mild sonication on ice.

  • Clear lysate by centrifugation (20,000 × g, 15 min, 4°C).

  • Normalize protein concentration to exactly 1.5 mg/mL using a BCA assay. Consistent protein concentration is vital for reproducible probe kinetics (5)[5].

Step 2: Time-Course Incubation

  • Aliquot 100 µL of normalized lysate into six microcentrifuge tubes (labeled 15m, 30m, 1h, 2h, 4h, and Vehicle).

  • Control Validation: For the competition control, pre-incubate a parallel aliquot with 100 µM of the parent inhibitor for 30 minutes at 37°C (5)[5].

  • Add the alkyne-tagged SF probe to a final concentration of 10 µM (ensure final DMSO concentration does not exceed 1% v/v to prevent protein denaturation) (1)[1].

  • Incubate at 25°C (room temperature) or 37°C on a thermomixer (600 rpm).

  • At each respective time point, immediately quench the reaction by transferring the aliquot to ice and adding 400 µL of cold methanol.

Step 3: CuAAC (Click) Chemistry & Readout

  • Precipitate proteins via chloroform/methanol extraction to remove unreacted probe and halt all SuFEx reactivity.

  • Resuspend the protein pellet in 50 µL of 1% SDS in PBS, heating to 95°C for 5 minutes if necessary.

  • Perform Click chemistry by adding a master mix yielding final concentrations of: 100 µM TAMRA-Azide (or Biotin-Azide), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4.

  • Incubate for 1 hour at room temperature in the dark.

  • Quench, precipitate proteins again, and resolve via SDS-PAGE for in-gel fluorescence imaging, or enrich via streptavidin beads for LC-MS/MS analysis (1)[1], (3)[3].

Data Presentation: Kinetic Benchmarks for SuFEx Probes

The following table synthesizes quantitative kinetic benchmarks typically observed during the optimization of varying sulfonyl fluoride classes in complex proteomes (2)[2], (1)[1].

Probe ClassRepresentative TargetAqueous Half-Life (pH 7.4)Optimal Incubation TimeOff-Target Liability (at >2h)
Aryl Sulfonyl Fluorides Kinases (e.g., XO44)10 - 24 hours60 minutes High (Abundant Lys/Tyr residues)
Aliphatic Sulfonyl Fluorides Serine Hydrolases> 48 hours30 - 60 minutes Moderate (Lipid-binding proteins)
Fluorosulfates Diverse (Tyr-selective)> 90 hours2 - 4 hours Low (Requires strict microenvironment)
Peptidyl SuFBits Proteases4 - 12 hours15 - 30 minutes High (Rapid hydrolysis & non-specifics)

Note: Fast ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 / slow 

non-covalent scaffolds functionalized with SF groups may require longer incubation times, but this must be strictly weighed against the probe's hydrolytic stability in the lysate ()[6].

Expert Insights for Troubleshooting

  • Loss of Signal at Long Time Points: If target bands decrease in intensity at the 4-hour mark, the probe is likely undergoing base-catalyzed hydrolysis in the lysate before it can covalently engage the target (2)[2]. Reduce incubation time and verify buffer pH.

  • Smearing in Gel Readouts: High background smearing indicates non-specific labeling of highly abundant proteins. This is a classic symptom of over-incubation or excessive probe concentration. Restrict incubation to <1 hour and reduce probe concentration to 1-5 µM (3)[3].

  • Temperature Dependence: SuFEx reactivity is highly temperature-dependent. If off-target labeling is severe at 37°C, shifting the incubation to 4°C for 2-4 hours can thermodynamically favor the high-affinity target while suppressing collision-driven background (2)[2].

References

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications. 1

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - ACS Publications.2

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - eScholarship.org.3

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - Stanford Medicine. 4

  • A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes - Benchchem.5

  • CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors - bioRxiv. 6

Sources

Application

Application Note: Optimized SuFEx Reaction Conditions for 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride

Executive Summary & Chemical Profile 2-(4-Fluorophenoxy)ethanesulfonyl fluoride represents a specialized class of aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike the canonical aromatic sulfonyl fluorides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(4-Fluorophenoxy)ethanesulfonyl fluoride represents a specialized class of aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike the canonical aromatic sulfonyl fluorides (Ar-SO₂F) popularized by Sharpless et al., this molecule features an ethylene spacer linked to a phenoxy ether.

This structural distinction is critical for experimental design:

  • Reactivity Profile: Aliphatic sulfonyl fluorides are generally less reactive toward silyl ethers than their aromatic counterparts but highly effective for covalent protein modification (lysine/tyrosine targeting) due to reduced steric hindrance at the sulfur center.

  • Stability: The molecule exhibits high hydrolytic stability in aqueous buffers (pH 4–8), making it an ideal "latent" electrophile for biological probing.

  • Tracer Capability: The para-fluorine atom on the phenoxy ring serves as a sensitive NMR reporter (

    
     NMR) for monitoring reaction progress or binding events.
    
Physicochemical Properties Table
PropertyValue / Characteristic
Molecular Formula

Warhead Type Alkyl Sulfonyl Fluoride (R-CH₂-CH₂-SO₂F)
Primary Reactivity SuFEx (Sulfur-Fluoride Exchange)
Leaving Group Fluoride (

)
Stability Stable in water/PBS; resist reduction; thermally stable < 80°C
Solubility High: DMSO, DMF, ACN, DCM. Low: Water (requires co-solvent)

Mechanistic Insight: The "Sleeping Beauty" Reactivity

The SuFEx reaction relies on the unique bond energy of the S(VI)-F bond. It is thermodynamically stable (bond energy ~90 kcal/mol) yet kinetically active under specific catalytic conditions.

The Catalytic Challenge

For aliphatic sulfonyl fluorides like 2-(4-Fluorophenoxy)ethanesulfonyl fluoride, standard DBU-catalyzed SuFEx with silyl ethers can be sluggish. The reaction is best driven by Accelerated SuFEx Click Chemistry (ASCC) using the organosuperbase BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) and a silylating additive.[1][2]

Mechanism Diagram (Graphviz)

The following diagram illustrates the BTMG-catalyzed activation cycle, highlighting the critical role of the hypervalent silicon intermediate.

SuFEx_Mechanism Cat BTMG Catalyst Inter Hypervalent Silicon Complex [Si-F-Base] Cat->Inter Activates Substrate Sulfonyl Fluoride (R-SO2F) Substrate->Inter S-F Exchange Nu Nucleophile (R'-O-SiMe3) Nu->Inter Coordinates Prod Sulfonate Product (R-SO2-O-R') Inter->Prod Collapse Waste TMS-F Inter->Waste Byproduct Prod->Cat Regenerates

Figure 1: Catalytic cycle for Accelerated SuFEx (ASCC) utilizing BTMG to activate the silyl ether nucleophile.

Protocol A: Synthetic Ligation (Small Molecule)

Application: Conjugating the 2-(4-Fluorophenoxy)ethanesulfonyl fluoride probe to a drug pharmacophore or fluorophore via a silyl ether linkage. Method: Accelerated SuFEx Click Chemistry (ASCC).[1][2][3][4]

Required Reagents
  • Electrophile: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (1.0 equiv).

  • Nucleophile: Aryl/Alkyl Silyl Ether (e.g., TBDMS-protected alcohol) (1.0–1.1 equiv).

  • Catalyst: BTMG (Barton's Base) or DBU.[5]

  • Additive: HMDS (Hexamethyldisilazane) - Crucial for alkyl sulfonyl fluorides to scavenge HF and drive equilibrium.

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure
  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the Nucleophile (1.0 mmol) and HMDS (0.5 equiv) in anhydrous MeCN (0.2 M concentration).

  • Catalyst Addition: Add BTMG (10 mol% for aryl silyl ethers; 20 mol% for alkyl silyl ethers). Stir for 2 minutes.

  • Warhead Addition: Add 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (1.0 equiv) in one portion.

  • Reaction: Stir at Room Temperature (23°C) .

    • Note: Do not heat above 50°C to avoid elimination of the ethyl sulfonyl group.

  • Monitoring: Monitor by TLC or

    
     NMR. The reactant signal (
    
    
    
    ppm for
    
    
    ) will disappear, replaced by the product sulfonate signal (or lack thereof if looking at the sulfonyl group, but the fluorophenoxy tag will shift slightly).
  • Workup: Concentrate the solvent under reduced pressure. The byproduct (TMS-F) is volatile and is removed during evaporation.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Optimization Table:

Variable Standard Condition Optimization for Sluggish Reactions
Catalyst DBU (20 mol%) Switch to BTMG (10-20 mol%) + HMDS
Solvent MeCN DMF (increases rate but harder to remove)

| Stoichiometry | 1:1 | 1.2 equiv of Sulfonyl Fluoride |

Protocol B: Protein Labeling (Chemical Biology)

Application: Covalent labeling of target proteins (Tyrosine/Lysine residues) or proteome-wide profiling. Mechanism: Proximity-enabled SuFEx.[6] The protein environment activates the latent sulfonyl fluoride, allowing specific nucleophilic attack by amino acid side chains.

Workflow Diagram (Graphviz)

Protein_Labeling Step1 Step 1: Equilibration Protein in PBS (pH 7.4) Step2 Step 2: Probe Addition Add 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (from 50mM DMSO stock) Step1->Step2 Step3 Step 3: Incubation 1-4 Hours @ 37°C (Proximity-driven reaction) Step2->Step3 Step4 Step 4: Quenching Precipitation or Gel Filtration Step3->Step4 Step5 Step 5: Analysis LC-MS/MS or Western Blot Step4->Step5

Figure 2: Workflow for covalent protein modification using latent sulfonyl fluoride probes.

Detailed Protocol
  • Stock Solution: Prepare a 50 mM stock of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Protein Preparation: Dilute protein to 1 mg/mL (approx 20–50 µM) in PBS (pH 7.4).

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) if high concentrations are used, though SuFEx is generally selective for the protein pocket over bulk solvent nucleophiles. PBS or HEPES is preferred.

  • Labeling Reaction:

    • Add the probe stock to the protein solution to a final concentration of 50–100 µM (typically 2–10x molar excess over protein).

    • Ensure final DMSO concentration is < 2%.

  • Incubation: Incubate at 37°C for 1 to 4 hours .

    • Note: Aliphatic sulfonyl fluorides are more reactive than aryl ones; shorter incubation times may be sufficient.

  • Quenching:

    • For Analysis: Quench by adding 4x SDS-PAGE loading buffer (containing

      
      -mercaptoethanol) and boiling for 5 min.
      
    • For Mass Spec: Precipitate protein with cold acetone or perform buffer exchange (Zeba spin columns) to remove excess free probe.

Troubleshooting & Critical Controls

"Self-Validating" The Experiment

To ensure the observed activity is genuine SuFEx ligation and not non-specific adsorption:

  • The Competitive Blockade: Pre-incubate the protein with a generic covalent inhibitor (e.g., PMSF) or a non-fluorinated analog. If the signal of your probe diminishes, the labeling is site-specific.

  • The Denatured Control: Perform the reaction on heat-denatured protein. SuFEx is "proximity-enabled"—it requires the folded protein pocket to position the residue for attack. Labeling should be significantly reduced or absent in denatured samples.

  • Stability Check: Analyze the probe in PBS (no protein) by LC-MS after 4 hours. >95% of the Sulfonyl Fluoride should remain intact (Mass = Parent). If hydrolyzed to Sulfonic Acid (Parent - F + OH), check buffer pH.

Safety Note
  • Toxicity: Sulfonyl fluorides are covalent inhibitors.[7] Treat as potential serine protease inhibitors.

  • Volatility: While this specific molecule is likely a solid or high-boiling oil, reaction byproducts (like TMS-F) are volatile and toxic. Always work in a fume hood.

References

  • Dong, J., et al. (2014).[8] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][5][6][7][8][9][10] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Smedley, C. J., et al. (2021). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie, 133(25). Link

  • Jones, L. H. (2018). SuFEx click chemistry for the functionalization of protein and nucleic acid targets. MedChemComm, 9(10), 1602-1608. Link

  • Mortenson, D. E., et al. (2018). "The SulFEx-able proteome": chemical probes for profiling the reactivity of the human proteome. Cell Chemical Biology, 25(2), 169-179. Link

Sources

Method

Preparation of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride stock solutions

Application Note & Protocol Strategic Preparation of High-Fidelity Stock Solutions for 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride Abstract This document provides a comprehensive guide for the preparation, quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Preparation of High-Fidelity Stock Solutions for 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of stock solutions of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. As a sulfonyl fluoride-containing molecule, this compound is of significant interest to researchers in drug discovery and chemical biology, likely as a covalent probe or a synthetic building block leveraging the unique reactivity of the S(VI)-F bond. The protocols herein are designed to ensure the integrity, stability, and accurate concentration of the prepared solutions, which are foundational for generating reproducible and reliable experimental data. We delve into the critical considerations underpinning the procedural steps, from solvent selection to handling precautions, providing a framework for best practices in the laboratory.

Introduction: The Significance of the Sulfonyl Fluoride Moiety

2-(4-Fluorophenoxy)ethanesulfonyl fluoride belongs to a class of compounds that has garnered substantial attention, particularly with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] The sulfonyl fluoride group is a highly stable functional group that is generally resistant to hydrolysis and reduction compared to other sulfonyl halides.[2][3] However, its reactivity can be selectively "activated" under specific conditions, making it an invaluable tool for covalently modifying proteins, developing chemical probes, and synthesizing complex molecules.[2][4]

The successful application of this, or any, reagent in a research setting is critically dependent on the quality of the stock solutions. Inaccurate concentrations, degradation, or contamination can lead to misleading results, costing valuable time and resources. This guide provides the necessary theoretical background and practical steps to mitigate these risks.

Compound Properties and Critical Safety Mandates

While specific experimental data for 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is not widely published, its properties can be inferred from the behavior of related sulfonyl fluorides. The primary consideration is that sulfonyl fluorides must be handled as potentially hazardous, reactive chemicals.

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride

PropertyValueNotes
Molecular Formula C₈H₈F₂O₃SCalculated
Molecular Weight 222.21 g/mol Calculated
Appearance Likely a solid or oil at room temperatureBased on similar structures.[5]
Reactivity The S-F bond is stable but susceptible to nucleophilic attack by strong nucleophiles or under basic conditions.[4][6]Avoid protic solvents (water, alcohols) and strong bases in stock solutions to prevent degradation.
Mandatory Safety Protocols

Handling sulfonyl fluorides requires strict adherence to safety protocols to prevent exposure. They are often classified as corrosive and can cause severe skin burns and eye damage.

  • Engineering Controls : All handling of the solid compound and concentrated solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8] An emergency eye wash station and safety shower must be immediately accessible.[9]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE is required:

    • Eye/Face Protection : Wear safety goggles and a full-face shield.[7][10]

    • Skin Protection : Wear nitrile gloves (double-gloving is recommended) and a lab coat. Ensure no skin is exposed.[9][10]

    • Respiratory Protection : Use of a fume hood is the primary control. A respirator may be required for spill cleanup.[7]

  • Waste Disposal : Dispose of all contaminated materials (gloves, pipette tips, vials) and chemical waste in accordance with local, state, and federal regulations for hazardous materials.[11]

Core Principles for Preparing High-Integrity Stock Solutions

The choice of solvent and handling technique is paramount to preventing compound degradation and ensuring concentration accuracy. The diagram below outlines the decision-making process for solvent selection.

Solvent_Selection_Workflow cluster_0 Solvent Selection Logic Start Start: Select Solvent for Stock Solution CheckAprotic Is the solvent aprotic and anhydrous? (e.g., DMSO, DMF, Acetonitrile) Start->CheckAprotic CheckSolubility Does the compound fully dissolve at the desired concentration? CheckAprotic->CheckSolubility Yes ProticSolvent AVOID Protic Solvents (Water, Methanol, Ethanol) CheckAprotic->ProticSolvent No Success Solvent is Suitable (e.g., Anhydrous DMSO) CheckSolubility->Success Yes Fail Select Alternative Aprotic Solvent CheckSolubility->Fail No ProticSolvent->Fail Re-evaluate Fail->CheckAprotic

Caption: Decision workflow for selecting an appropriate solvent.

The sulfonyl fluoride moiety can react with nucleophilic solvents. Therefore, the use of high-purity, anhydrous aprotic solvents is non-negotiable.

Reactivity_Diagram cluster_1 Potential Degradation Pathways in Protic Solvents Compound R-SO₂F (2-(4-Fluorophenoxy)ethanesulfonyl fluoride) Hydrolysis R-SO₃H + HF (Sulfonic Acid - Degradation) Compound->Hydrolysis Alcoholysis R-SO₃R' + HF (Sulfonate Ester - Degradation) Compound->Alcoholysis Water H₂O (Water) Water->Hydrolysis Attacks S(VI) center Alcohol R'-OH (Alcohol) Alcohol->Alcoholysis Attacks S(VI) center

Caption: Undesirable reactions with protic solvents.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the preparation of 5 mL of a 100 mM stock solution. Adjust volumes and masses accordingly for different needs.

Materials and Equipment
  • 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (MW: 222.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flask (5 mL)

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply

  • Pipettes and appropriate tips (or gas-tight syringe)

  • Spatula

Step-by-Step Procedure

Protocol_Workflow cluster_2 Stock Solution Preparation Workflow A 1. Calculation Calculate required mass of compound. B 2. Weighing Accurately weigh the solid in a fume hood. A->B C 3. Transfer Quantitatively transfer solid to a 5 mL volumetric flask. B->C D 4. Solubilization Add ~4 mL anhydrous DMSO. Vortex/sonicate to dissolve. C->D E 5. Final Volume Bring to final 5 mL volume with DMSO. Invert to mix. D->E F 6. Aliquoting & Storage Aliquot into amber vials, flush with N₂/Ar, and store at -20°C or -80°C. E->F

Caption: Step-by-step experimental workflow.

  • Calculation :

    • Target Concentration (C) = 100 mM = 0.1 mol/L

    • Target Volume (V) = 5 mL = 0.005 L

    • Moles needed (n) = C * V = 0.1 mol/L * 0.005 L = 0.0005 mol

    • Mass needed (m) = n * MW = 0.0005 mol * 222.21 g/mol = 0.1111 g = 111.1 mg

  • Preparation :

    • Place a weigh boat on the analytical balance inside a chemical fume hood and tare.

    • Carefully weigh out approximately 111.1 mg of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. Record the exact mass to four decimal places (e.g., 0.1111 g).

  • Solubilization :

    • Quantitatively transfer the weighed solid into the 5 mL Class A volumetric flask.

    • Add approximately 4 mL of anhydrous DMSO to the flask.

    • Cap the flask and vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Visually inspect the solution against a dark background to ensure no particulates remain.

  • Final Volume Adjustment :

    • Once the solid is fully dissolved and the solution has returned to room temperature, carefully add anhydrous DMSO until the bottom of the meniscus reaches the 5 mL calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage :

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in amber glass vials with PTFE-lined caps. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.

    • Before sealing, gently flush the headspace of each vial with an inert gas (Argon or Nitrogen).[8]

    • Clearly label each vial with the compound name, exact concentration, solvent, date, and your initials.

    • Store the aliquots at -20°C or preferably -80°C, protected from light.[12]

Quality Control and Validation

  • Concentration Accuracy : The use of a calibrated analytical balance and Class A volumetric glassware is the primary control for ensuring concentration accuracy.

  • Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change, which could indicate degradation or solubility issues.

  • Labeling : Proper labeling is a critical, non-negotiable step in quality control.

Preparation of Aqueous Working Solutions

Most biological assays require dilution of the DMSO stock into an aqueous buffer. Due to the hydrophobic nature of many organic compounds, this step can cause precipitation.

  • Protocol :

    • Thaw a single-use aliquot of the 100 mM DMSO stock solution.

    • Perform serial dilutions in DMSO if intermediate concentrations are needed.

    • For the final dilution into aqueous buffer, add the DMSO stock to the buffer while vortexing the buffer. Never add buffer to the concentrated DMSO stock.

    • The final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) and be consistent across all samples, including controls.

    • If precipitation occurs, consider the inclusion of a biocompatible surfactant (e.g., Tween-20) or reducing the final compound concentration.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Compound fails to dissolve Insufficient solvent volume; poor solvent choice.Add more solvent incrementally. If still insoluble, a new, stronger aprotic solvent may be needed. Consider making a lower concentration stock.
Precipitation upon freezing Compound has low solubility in the chosen solvent at low temperatures.Thaw and re-sonicate to redissolve. If the problem persists, store at a higher temperature (e.g., 4°C or RT, if stability permits) or choose a different solvent.
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; precipitation in assay buffer.Prepare a fresh stock solution from solid.[8] Verify pipette calibration. Visually confirm solubility in the final assay buffer under a microscope.

References

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Fluoride. [Link]

  • PubChem. (n.d.). 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl fluoride. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters.
  • Flegeau, K., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Lirias. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange.
  • Bouling Chemical Co., Limited. (n.d.). Ethanesulfonyl Fluoride. [Link]

  • Fisher Scientific. (n.d.). CAS RN 26654-97-7. [Link]

  • PubChem. (n.d.). 2-(4-Fluoropyridin-2-yl)ethane-1-sulfonyl fluoride. National Center for Biotechnology Information. [Link]

  • Bull, J. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio Chemistry Community. [Link]

  • Wikipedia. (n.d.). Sulfuryl fluoride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonyl Fluoride Stability in Aqueous Media

Executive Summary: The "Latent Warhead" Paradox Sulfonyl fluorides (SFs) are privileged electrophiles in chemical biology (SuFEx click chemistry) because of their unique stability-reactivity profile.[1][2][3] Unlike sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Latent Warhead" Paradox

Sulfonyl fluorides (SFs) are privileged electrophiles in chemical biology (SuFEx click chemistry) because of their unique stability-reactivity profile.[1][2][3] Unlike sulfonyl chlorides, which degrade rapidly in water, SFs are generally "water-tolerant" and kinetically stable at neutral pH.

However, latency has limits . At high pH (typically > 8.0), the concentration of hydroxide ions (


) increases logarithmically, acting as a potent nucleophile that attacks the sulfur center, leading to irreversible hydrolysis (formation of the sulfonate, 

).

This guide addresses the specific challenge of maintaining SF integrity in basic buffers required for nucleophile activation (e.g., Lysine/Tyrosine labeling).

Diagnostic Workflow

Before altering your chemistry, confirm that hydrolysis is the root cause of your signal loss. Use this decision tree to diagnose the issue.

DiagnosticTree Start ISSUE: Loss of SF Activity/Signal CheckStock 1. Check Stock Solution (NMR/LC-MS) Start->CheckStock StockBad Stock Degraded? (Hydrolysis in DMSO/Storage) CheckStock->StockBad Yes StockGood Stock Intact CheckStock->StockGood No Sol_Storage Sol_Storage StockBad->Sol_Storage Action: Store in Anhydrous Solvent (-20°C) CheckpH 2. Check Buffer pH (Is pH > 8.0?) StockGood->CheckpH LowpH pH < 8.0 CheckpH->LowpH No HighpH pH > 8.0 CheckpH->HighpH Yes Precip Check Solubility (Precipitation?) LowpH->Precip CheckTime 3. Time-Course Study (t=0 vs t=1h) HighpH->CheckTime RapidLoss Rapid Loss (<30 min) CheckTime->RapidLoss Hydrolysis Likely SlowLoss Slow Loss (>4 hours) CheckTime->SlowLoss Hydrolysis Unlikely Sol_Buffer Sol_Buffer RapidLoss->Sol_Buffer Action: Optimize Buffer (See Section 3) Sol_CoSolvent Sol_CoSolvent Precip->Sol_CoSolvent Action: Add Co-solvent (DMSO/MeCN)

Figure 1: Diagnostic decision tree to isolate hydrolysis from solubility or storage issues.

Troubleshooting Guides & FAQs

Issue 1: "My Sulfonyl Fluoride degrades within minutes at pH 9."

The Science: Hydrolysis of SFs follows pseudo-first-order kinetics dependent on


. While stable at pH 7, the rate of hydrolysis increases 10-fold for every pH unit increase. At pH 9, the half-life (

) of reactive SFs (especially aliphatic ones) can drop to minutes.

Corrective Actions:

  • The "Jump-Start" Protocol: Do not incubate the SF in the high pH buffer. Add the SF last.

    • Step A: Equilibrate protein/nucleophile in pH 9 buffer.

    • Step B: Add SF from a concentrated organic stock (DMSO/MeCN).

    • Step C: Mix immediately. The labeling reaction (proximity-driven) must outcompete hydrolysis.

  • Switch Buffers: If you are using Tris or Glycine at pH > 8, you risk aminolysis (reaction with the buffer amines).

    • Recommendation: Use Borate , Carbonate , or CHES buffers for high pH work. These are non-nucleophilic.

Issue 2: "I need high pH to activate my Tyrosine/Lysine, but it kills my probe."

The Science: This is the classic "SuFEx Dilemma." Tyrosine (


) and Lysine (

) require deprotonation to react, but high pH destroys the probe.

Corrective Actions:

  • Use the "Fluoride Effect": Instead of raising pH, use a catalyst at neutral pH.

    • Solution: Add

      
       / 18-crown-6 or Calcium Fluoride. The fluoride ion (
      
      
      
      ) stabilizes the transition state for S-F exchange, allowing reaction at pH 7.0 - 7.5 [1].
  • Proximity Effect: If your SF is a ligand-directed probe, you do not need global deprotonation. The local protein environment will drive the reaction. Lower the bulk pH to 7.5 – 8.0.

Issue 3: "Are aromatic SFs more stable than aliphatic ones?"

The Science: Yes.

  • Aromatic SFs (

    
    ):  The S-F bond is stabilized by resonance. Steric hindrance (e.g., substituents at the ortho position) significantly increases stability against hydrolysis without fully ablating reactivity toward specific protein pockets [2].
    
  • Aliphatic SFs (

    
    ):  These are prone to sulfene elimination . At high pH, the base deprotonates the alpha-carbon, leading to elimination of 
    
    
    
    and formation of a highly reactive sulfene intermediate (
    
    
    ), which rapidly reacts with water.

Data Comparison:

SF TypeStability at pH 7.4Stability at pH 9.0Primary Degradation Mode
Aromatic (Simple) High (>24h)Moderate (2-6h)Direct Hydrolysis (

)
Aromatic (Ortho-sub) Very High (>48h)High (>12h)Direct Hydrolysis (Slow)
Aliphatic (Alkyl) Moderate (6-12h)Low (<30 min) Sulfene Elimination (

)

Self-Validating Protocol: The Stability Assay

Do not guess. Run this assay to determine the specific


 of your compound in your buffer.

Methodology: LC-MS Time-Course

  • Preparation:

    • Prepare a 10 mM stock of your SF in anhydrous Acetonitrile (MeCN).

    • Prepare your target buffer (e.g., 50 mM Bicarbonate, pH 9.0).

    • Internal Standard: Add 10 µM Caffeine or Indomethacin to the buffer (inert reference).

  • Execution:

    • Spike SF stock into buffer to a final conc. of 100 µM (1% MeCN final).

    • Incubate at experimental temperature (e.g., 25°C or 37°C).

    • Aliquot 50 µL at

      
       minutes.
      
  • Quenching (Critical):

    • Immediately quench aliquots into 50 µL of 1% Formic Acid in MeCN .

    • Why? Acidification instantly stops the base-catalyzed hydrolysis/elimination, "freezing" the sample for analysis.

  • Analysis:

    • Monitor the Parent Ion

      
      .
      
    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Mechanistic Visualization

Understanding the competition between your target and water is crucial for optimization.

ReactionPathways SF Sulfonyl Fluoride (R-SO2F) Sulfonate Sulfonate (Hydrolysis) (R-SO3-) INACTIVE SF->Sulfonate Slow (pH 7) Fast (pH > 9) Conjugate Covalent Conjugate (R-SO2-Protein) ACTIVE SF->Conjugate Proximity Driven Specific Sulfene Sulfene Intermediate (R=SO2) SF->Sulfene Alpha-Deprotonation (Aliphatic Only) OH Hydroxide (OH-) (High pH) Protein Target Protein (Tyr/Lys) Base Base (B:) Sulfene->Sulfonate Rapid Hydration

Figure 2: Competitive pathways. Hydrolysis and Sulfene elimination compete with the desired SuFEx reaction. High pH accelerates the red and yellow paths.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Narayanam, M. K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists.[4] ChemMedChem, 16(2), 322-328.

  • Pemberton, R. P., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. ACS Omega, 7(50), 46379–46391.

  • BenchChem Technical Support. (n.d.). Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride.

Sources

Optimization

Technical Support Center: Removing Unreacted Sulfonyl Fluoride (SuFEx) Probes

Topic: Efficient removal of unreacted sulfonyl fluoride (SF) probes from protein samples. Audience: Researchers, Proteomics Scientists, and Chemical Biologists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient removal of unreacted sulfonyl fluoride (SF) probes from protein samples. Audience: Researchers, Proteomics Scientists, and Chemical Biologists. Objective: Provide authoritative, actionable protocols for sample cleanup following SuFEx labeling, ensuring data integrity for downstream Mass Spectrometry (MS) or functional assays.

Core Technical Directive

Sulfonyl fluoride (SF) probes are powerful tools for covalent protein modification (SuFEx click chemistry), targeting Tyr, Lys, Ser, and His residues. However, their specific chemical properties create unique cleanup challenges:

  • Hydrophobicity: Many aryl-SF probes are lipophilic, leading to non-covalent "sticky" background if not aggressively removed.

  • Stability: Unlike sulfonyl chlorides, SF probes are relatively stable in aqueous buffer. They do not hydrolyze instantly, meaning unreacted probe remains active until physically removed or the protein is denatured.

The "One-Size-Fits-All" Error: Do not use dialysis for SF probe removal. It is too slow, leading to continued background labeling during the process.

  • For Mass Spectrometry (Denatured): Use Chloroform-Methanol Precipitation.

  • For Functional Assays (Native): Use Rapid Desalting (Spin Columns).

Decision Matrix: Select Your Protocol

Use this logic flow to determine the correct cleanup method for your experiment.

RemovalStrategy Start Experimental Goal App_MS Mass Spectrometry / Denaturing Gel Start->App_MS Proteomics App_Native Functional Assay / Native Gel Start->App_Native Activity Preservation Q_Lipid Is the probe highly lipophilic? App_MS->Q_Lipid Method_Spin PROTOCOL B: Zeba/Sephadex Spin Columns App_Native->Method_Spin Rapid Removal (<2 min) Method_CM PROTOCOL A: Chloroform-Methanol Precipitation Q_Lipid->Method_CM Yes (Standard for ABPP) Method_Ace Acetone Precipitation (Less effective for lipids) Q_Lipid->Method_Ace No

Figure 1: Decision matrix for selecting the appropriate unreacted probe removal strategy based on downstream application.

Protocol A: Chloroform-Methanol Precipitation (The Gold Standard)

Best For: Mass Spectrometry (LC-MS/MS), SDS-PAGE. Mechanism: This method (Wessel-Flügge) delipidates the sample. It separates proteins (precipitate) from lipids, detergents, and hydrophobic SF probes (organic phase), and salts (aqueous phase).

The Workflow

Note: Volumes are relative. The standard ratio is 1:4:1:3 (Sample:MeOH:CHCl₃:H₂O).[1]

StepActionCritical Technical Insight
1 Prepare Sample Start with 100 µL protein sample in a 1.5 mL tube.
2 Add Methanol Add 400 µL Methanol (MeOH) . Vortex thoroughly. (Precipitates protein, keeps salts soluble)
3 Add Chloroform Add 100 µL Chloroform (CHCl₃) . Vortex. (Solubilizes hydrophobic SF probes and lipids)
4 Add Water Add 300 µL Water . Vortex vigorously. (Induces phase separation)
5 Phase Separation Centrifuge at 9,000 x g for 2 min . (Result: Top = Aqueous/MeOH; Bottom = Organic/CHCl₃; Interface = Protein Disc )
6 Extraction Carefully remove the Top Layer (Aqueous) without disturbing the white protein disc at the interface.[2] The unreacted SF probe is now in the bottom organic layer.
7 Wash Add 400 µL Methanol to the tube (mixes with remaining chloroform/protein). Vortex. Centrifuge at 9,000 x g for 2 min to pellet protein to the bottom.
8 Dry & Resuspend Remove all supernatant.[1][3][4][5] Air dry pellet for 2-5 mins (do not over-dry). Resuspend in digestion buffer (e.g., 8M Urea or 6M GnHCl).

Protocol B: Rapid Desalting (Native Conditions)

Best For: Enzymatic assays, Native PAGE, Binding studies. Mechanism: Size Exclusion Chromatography (SEC) separates small molecules (<1-5 kDa) from large proteins (>10 kDa).

The Workflow

Recommended: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10.

  • Equilibration: Wash the column 3x with your desired assay buffer (e.g., PBS) to remove storage preservatives (azide). Centrifuge at 1,000 x g for 2 min between washes.

  • Loading: Apply the sample (volume depends on column size, typically 70-130 µL for 0.5 mL columns) directly to the center of the resin bed.

    • Warning: Do not let the sample slide down the side of the tube; it will bypass the resin.

  • Separation (The "Chase"):

    • Do NOT add a buffer stacker on top of the sample if using gravity-assisted spin columns; this dilutes the sample.

    • Centrifuge immediately at 1,000 x g for 2 minutes .

  • Collection: The flow-through contains the purified protein. The unreacted SF probe remains trapped in the resin.

Troubleshooting & FAQs

Q1: I see high background labeling in my "No Probe" control or high noise in MS. Why?

Diagnosis: Inefficient removal of hydrophobic probe. The Fix:

  • If using Precipitation: You likely disturbed the interface layer in Step 6 or left residual chloroform. Perform a second Methanol wash (Step 7 repeated) to ensure all organic solvent (carrying the probe) is removed.

  • If using Spin Columns: Hydrophobic SF probes can sometimes stick to the plastic of the column or the resin matrix non-specifically, leaching out slowly. Switch to Protocol A (Precipitation) if the protein does not need to remain native. If it must be native, perform two sequential spin column passes.

Q2: My protein pellet is hard to resuspend after Chloroform-Methanol precipitation.

Diagnosis: Over-drying. The Fix:

  • Do not dry the pellet under vacuum (SpeedVac) for long periods. Air dry for only 2–5 minutes until the pellet turns from translucent to white.

  • Use a "buffer-assisted" resuspension: Add 8M Urea, let it sit for 10 minutes at RT, then sonicate briefly (bath sonicator) to solubilize.

Q3: Can I use dialysis instead of spin columns?

Verdict: No. Reasoning: Dialysis is diffusion-dependent and slow (4–12 hours). Because SF probes are covalent electrophiles, prolonged exposure during dialysis increases the chance of non-specific alkylation of lower-reactivity residues, increasing background noise. Spin columns remove the probe in <5 minutes, effectively "quenching" the reaction by physical separation.

Q4: Does the Chloroform-Methanol method work for membrane proteins?

Verdict: Yes, it is excellent. Reasoning: Membrane proteins are often associated with lipids. This method delipidates the sample, which actually helps in solubilizing the protein chain for tryptic digestion later, as lipids can interfere with trypsin activity.

Visualizing the Phase Separation (Protocol A)

Understanding the layers is critical to avoiding sample loss.

PhaseSep Step1 Step 4: Mix (Water/MeOH/CHCl3) Step2 Step 5: Centrifuge (Phase Separation) Step1->Step2 9000xg, 2 min Layers Aqueous Layer (Top) INTERFACE (Protein) Organic Layer (Bottom) Step2->Layers Result Contents Salts, MeOH **TARGET PROTEIN** Lipids, **SF PROBE**, CHCl3 Layers->Contents

Figure 2: Layer composition in Wessel-Flügge precipitation. The protein precipitates at the interface.[1][6] The unreacted hydrophobic probe migrates to the bottom organic layer.

References

  • Wessel, D., & Flügge, U. I. (1984).[1][7] A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids.[1][8] Analytical Biochemistry, 138(1), 141–143.[1][7] Link

  • Speers, A. E., & Cravatt, B. F. (2009). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry. Link

Sources

Troubleshooting

Improving selectivity of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride for specific targets

Technical Support Center: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (F-PESF) Welcome to the technical support center for 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (F-PESF) and related covalent probes. This guide is des...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (F-PESF)

Welcome to the technical support center for 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (F-PESF) and related covalent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the selectivity of this and similar sulfonyl fluoride-based chemical probes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and generate robust, reproducible data.

Section 1: Foundational FAQs for F-PESF

This section addresses the fundamental questions a researcher might have before or during the initial phases of using a novel covalent probe like F-PESF.

Q1: What is 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (F-PESF) and how does it work?

A1: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride, which we'll refer to as F-PESF, is a small molecule probe featuring a sulfonyl fluoride (SF) electrophilic "warhead." This warhead is designed to form a stable, covalent bond with nucleophilic amino acid residues on a target protein.[1][2] The "2-(4-Fluorophenoxy)ethane" portion of the molecule acts as the recognition element, guiding the probe to a specific binding pocket on a target protein. The formation of this covalent bond allows for potent, long-lasting inhibition or labeling of the target protein, making it a powerful tool for studying protein function.[3]

The key advantage of sulfonyl fluorides is their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic residues, including serine, threonine, lysine, and tyrosine, not just the more commonly targeted cysteine.[1][4][5] This broadens the scope of proteins that can be targeted.[4]

Q2: I am seeing a lot of off-target labeling in my initial proteomics experiment with F-PESF. Is this expected?

A2: Yes, observing off-target activity is a common challenge with covalent probes, especially in early-stage development.[6][7][8][9] The reactivity of the sulfonyl fluoride warhead, while advantageous, can lead to reactions with unintended proteins that have accessible nucleophiles.[3] This lack of perfect selectivity is a known issue and a critical parameter to address during probe optimization.[3][10] The goal is to find a therapeutic window or concentration range where on-target engagement is maximized and off-target effects are minimized.[10][11]

Q3: What are the critical quality criteria for a "good" covalent probe like F-PESF?

A3: A high-quality covalent probe should meet several criteria to ensure the data it generates is reliable:

  • Potency: It should demonstrate on-target activity at low concentrations, ideally with cellular target engagement below 1 µM.[12][13]

  • Selectivity: It must show a significant preference for the intended target over other proteins, especially closely related family members. A selectivity factor of at least 30-fold is a common benchmark.[12][13]

  • Confirmed Mechanism: There must be direct evidence of covalent bond formation with the target protein.

  • Cellular Activity: The probe must be cell-permeable and engage the target in a cellular context.[10][13]

  • Availability of a Control: A structurally related but non-reactive analog (e.g., with the -SO₂F group replaced by -SO₂H or -SO₂CH₃) should be available to distinguish covalent effects from non-covalent binding phenomena.[12]

Section 2: Troubleshooting Guide - A Strategic Workflow for Enhancing Selectivity

If you are encountering issues with selectivity, this guide provides a logical workflow to diagnose and solve the problem. The core principle is to systematically optimize the probe's structure and experimental conditions to favor on-target binding.

G cluster_0 Phase 1: Diagnose the Problem cluster_1 Phase 2: Formulate & Test Hypotheses cluster_2 Phase 3: Validate Solution Start High Off-Target Labeling Observed with F-PESF AssessKinetics Q: Is on-target binding efficient? Perform kinact/KI analysis. Start->AssessKinetics AssessProteome Q: What are the off-targets? Perform Competitive ABPP. Start->AssessProteome Hypothesis1 Hypothesis 1: Intrinsic reactivity is too high. Strategy: Modify warhead. AssessKinetics->Hypothesis1 Low kinact/KI on-target High reactivity elsewhere Hypothesis3 Hypothesis 3: Concentration/time is too high. Strategy: Optimize dose & time. AssessKinetics->Hypothesis3 Hypothesis2 Hypothesis 2: Recognition element is not specific. Strategy: Modify scaffold. AssessProteome->Hypothesis2 Off-targets share structural homology with target Validate Synthesize Analog & Re-evaluate: - kinact/KI - Competitive ABPP - CETSA Hypothesis1->Validate Hypothesis2->Validate Hypothesis3->Validate If optimization is sufficient Validate->Start Unsuccessful, iterate End Optimized Probe: High Selectivity Achieved Validate->End Successful

Caption: A strategic workflow for troubleshooting and improving probe selectivity.

Problem 1: My F-PESF probe labels hundreds of proteins in a proteome-wide mass spectrometry experiment.

  • Causality: This suggests that the intrinsic reactivity of the sulfonyl fluoride warhead is overpowering the guiding effect of the recognition scaffold.[3] At the concentration used, the probe is acting more like a non-specific labeling agent than a targeted tool. Alternatively, the non-covalent affinity (Kᵢ) for the intended target is too weak.

  • Solution Strategy: Structure-Activity Relationship (SAR) Studies.

    • Modify the Warhead: Systematically decrease the electrophilicity of the sulfonyl fluoride. This can be achieved by adding electron-withdrawing or -donating groups to the phenoxy ring of F-PESF. While seemingly counterintuitive, sometimes a less reactive warhead can exhibit higher selectivity if its reaction is more dependent on prolonged, specific binding within the target's active site.[5]

    • Modify the Recognition Element: The "2-(4-Fluorophenoxy)ethane" scaffold is critical for selectivity. Small modifications can disrupt binding to off-targets while preserving or enhancing affinity for the primary target. Consider steric hindrance: adding a bulky group (e.g., a tert-butyl group) near the warhead can prevent it from accessing sterically constrained active sites of off-target proteins while still allowing it to bind to a more accommodating on-target site.[6][8][9] This has been shown to dramatically increase selectivity, in some cases reducing off-targets by over 90%.[6][8][9]

Problem 2: The on-target modification rate is very slow, requiring high concentrations and long incubation times, which increases off-target effects.

  • Causality: This points to a poor "potency-reactivity trade-off." The overall efficiency of a covalent inhibitor is defined by the ratio k_inact/K_I , where K_I reflects the initial non-covalent binding affinity and k_inact is the rate of covalent bond formation.[7][14] A slow modification rate suggests either a weak initial binding event (high K_I) or a poor geometric alignment for the reaction to occur (low k_inact).

  • Solution Strategy: Kinetic Analysis and Scaffold Optimization.

    • Determine k_inact/K_I: Before making structural changes, you must quantify the problem. Use a kinetic assay to determine the second-order rate constant k_inact/K_I.[14][15] This provides a baseline metric for comparing new analogs and is a more accurate measure of covalent inhibitor potency than a simple IC₅₀ value.[14][15]

    • Improve K_I: Focus on improving the non-covalent binding affinity. This is often more fruitful than trying to tune warhead reactivity alone. Analyze the structure of your target's binding site (if known) and make modifications to the F-PESF scaffold that improve complementary interactions (e.g., hydrogen bonding, hydrophobic interactions).[16][17]

Problem 3: The probe works well in cell lysate, but has poor activity and selectivity in live cells.

  • Causality: This is a classic "biochemical vs. cell-based" discrepancy.[10] Several factors could be at play:

    • Poor Cell Permeability: The probe may not be efficiently crossing the cell membrane.

    • Metabolic Instability: The probe could be rapidly metabolized and inactivated by cellular enzymes.

    • Efflux: The probe may be actively transported out of the cell by efflux pumps.

  • Solution Strategy: In-Cell Target Engagement Assays.

    • Use Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to directly confirm that your probe is binding to its target inside intact cells.[18][19][20] The principle is that a protein becomes more thermally stable when bound to a ligand.[19][20][21] By treating cells with F-PESF, heating them, and then quantifying the amount of soluble target protein remaining, you can directly measure target engagement.[18][19] An increase in the target's melting temperature is direct proof of binding.

    • Optimize Physicochemical Properties: If CETSA shows poor engagement, analyze the physicochemical properties of F-PESF. Modify the structure to improve its drug-like properties (e.g., by adjusting logP or polar surface area) to enhance cell permeability and stability.

Data Summary Table: Hypothetical F-PESF Analog Optimization

This table illustrates how you might track data for new analogs designed to improve selectivity.

Compound IDModificationOn-Target k_inact/K_I (M⁻¹s⁻¹)# of Off-Targets (Proteomics)CETSA ΔTm (°C)
F-PESF Parent Compound1,500152+1.5
ANA-01 Added tert-butyl group to phenoxy ring1,35045+1.4
ANA-02 Replaced F with OMe on phenoxy ring90088+1.1
ANA-03 Added pyridine to scaffold (for H-bond)8,500160+4.2
ANA-04 ANA-03 + tert-butyl group8,20012 +4.1

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments recommended in the troubleshooting guide.

Protocol 3.1: Competitive Activity-Based Protein Profiling (ABPP)

This method is used to identify the specific targets of F-PESF in a complex biological sample and assess its selectivity across the proteome.[22][23][24]

G Proteome Cell Lysate (Proteome) Inhibitor Pre-incubate with excess F-PESF (or DMSO) Proteome->Inhibitor Probe Add broad-spectrum biotinylated probe (e.g., FP-biotin for Ser Hydrolases) Inhibitor->Probe Enrich Streptavidin Enrichment Probe->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis & Quantification Digest->LCMS

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

  • Objective: To identify proteins that F-PESF binds to by seeing which proteins are "blocked" from reacting with a general, broad-spectrum probe.

  • Materials:

    • Cell or tissue lysate

    • F-PESF and a vehicle control (DMSO)

    • A broad-reactivity "tag-free" probe for competition, followed by a tagged probe for pulldown/visualization (e.g., using click chemistry). Alternatively, a directly tagged broad-spectrum probe like Fluorophosphonate (FP)-biotin for serine hydrolases.

    • Streptavidin agarose beads

    • Buffers for lysis, washing, and elution

    • Mass spectrometer

  • Procedure:

    • Prepare Proteome: Lyse cells or tissues in a suitable buffer (e.g., PBS) without detergents that might denature proteins. Determine protein concentration using a BCA assay.

    • Competitive Incubation: Aliquot the proteome. Treat one aliquot with a high concentration of F-PESF (e.g., 10-50 µM) and the other with DMSO. Incubate for 1 hour at 37°C. This allows F-PESF to bind to its targets.

    • Probe Labeling: Add the broad-spectrum, biotinylated probe to both samples. Incubate for another hour. This probe will label all active sites that were not already blocked by F-PESF.

    • Enrichment: Add streptavidin beads to each sample to capture the biotin-labeled proteins. Wash beads extensively to remove non-specifically bound proteins.

    • Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blot for a quick assessment, or perform on-bead tryptic digestion followed by quantitative LC-MS/MS for proteome-wide analysis.[22][25]

  • Interpreting the Results: Proteins that are significantly less abundant in the F-PESF-treated sample compared to the DMSO control are the specific targets of your probe.

Protocol 3.2: Kinetic Analysis of Covalent Inhibition (k_inact/K_I)

This protocol determines the second-order rate constant that defines the efficiency of your covalent probe.[14][26]

  • Objective: To measure the kinetic parameters of covalent bond formation.

  • Materials:

    • Purified target enzyme

    • F-PESF at various concentrations

    • A suitable substrate for the enzyme that produces a measurable signal (e.g., colorimetric or fluorescent)

    • Plate reader

  • Procedure:

    • Set up Reactions: In a 96-well plate, set up reactions containing the purified enzyme and varying concentrations of F-PESF. Include a no-inhibitor control.

    • Time-Course Incubation: Incubate the enzyme-inhibitor mixtures. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and add it to a new well containing a high concentration of the enzyme's substrate.

    • Measure Activity: Immediately measure the initial reaction velocity (rate of product formation) for each time point using the plate reader.

    • Data Analysis:

      • For each F-PESF concentration, plot the natural log of the remaining enzyme activity versus pre-incubation time. The slope of this line is the observed rate constant, k_obs.

      • Plot the calculated k_obs values against the corresponding F-PESF concentrations.

      • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) . This will allow you to determine the values for k_inact and K_I.[15][27] The ratio k_inact/K_I is your final measure of efficiency.

Protocol 3.3: Cellular Thermal Shift Assay (CETSA)

This protocol verifies target engagement inside intact cells.[18][21][28]

  • Objective: To confirm F-PESF binds to its target in a physiological context.

  • Materials:

    • Intact cells expressing the target protein

    • F-PESF and DMSO control

    • PCR tubes and a thermal cycler

    • Lysis buffer with protease inhibitors

    • Equipment for protein quantification (e.g., Western blot or ELISA)

  • Procedure:

    • Cell Treatment: Treat cultured cells with F-PESF (at various concentrations) or DMSO for 1 hour at 37°C to allow for compound uptake and binding.[19]

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[18][19]

    • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]

    • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting or another sensitive protein detection method.[19][28]

  • Interpreting the Results: Plot the amount of soluble target protein versus temperature for both DMSO and F-PESF-treated samples. A shift in the melting curve to a higher temperature in the F-PESF-treated sample indicates that the probe has bound to and stabilized the target protein, confirming cellular engagement.[20]

References

  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). ACS Chemical Biology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry.
  • Discovering Covalent Therapeutics with Biophysics.
  • Kinetic analysis of covalent and irreversible inhibitors. (2020). CarnaBio USA, Inc..
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2021). ChemRxiv.
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry.
  • Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (2021). PMC.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Activity Based Protein Profiling ABPP. Mtoz Biolabs.
  • kinact / KI Assay for Irreversible Covalent Compounds. Domainex.
  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2022). PubMed.
  • Key principles for designing and selecting effective chemical probes. (2024).
  • One-Pot Measurement of the Kinetic Parameters KI, kinact, and Time-Dependent IC₅₀ for Analysis of Covalent Small Molecule Kinase Inhibitors. (2018). DSpace Repository.
  • Highly selective covalent chemical probes to explore, track and time intracellular signaling. (2021). RSC Chemical Biology.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2023).
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2023). Journal of Medicinal Chemistry.
  • Activity-based protein profiling: A graphical review. (2023). Frontiers in Chemistry.
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Chemical Biology.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2025). MDPI.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC.
  • Sulfonyl Fluorides. (2025). Enamine.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Medicinal Chemistry Letters.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Target identification with quantitative activity based protein profiling (ABPP). (2017). PubMed.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2020). Semantic Scholar.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
  • The rise of covalent inhibitors in str
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). ACS Chemical Biology.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (2012).
  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?

Sources

Optimization

Minimizing non-specific binding in sulfonyl fluoride ABPP experiments

Welcome to the Technical Support Center for Activity-Based Protein Profiling (ABPP). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate non-specific binding (NSB) in your...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Activity-Based Protein Profiling (ABPP). As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate non-specific binding (NSB) in your sulfonyl fluoride (SF) chemoproteomic workflows.

Sulfonyl fluorides are powerful, "beyond-cysteine" electrophiles that undergo Sulfur(VI) Fluoride Exchange (SuFEx) with nucleophilic residues such as serine, tyrosine, lysine, histidine, and cysteine[1][2]. While this broad reactivity makes them excellent tools for profiling diverse enzyme families (e.g., serine hydrolases and kinases), it also introduces a high risk of background labeling if thermodynamic and kinetic parameters are not strictly controlled[2][3].

Below, you will find a diagnostic workflow, a causality-driven troubleshooting Q&A, a self-validating experimental protocol, and a quantitative optimization matrix to ensure the scientific integrity of your data.

Diagnostic Workflow for NSB Resolution

ABPP_Workflow A Lysate Preparation (Preserve Native State) B Probe Incubation (Titrate 0.1 - 1 µM) A->B C Click Chemistry (CuAAC or SPAAC) B->C D Analysis (Gel/LC-MS) Evaluate Background C->D E High NSB Detected? D->E F Optimize Conditions (Reduce Time/Conc, Adjust pH) E->F Yes G Competitive ABPP (Pre-incubate with Inhibitor) E->G No F->B H Specific Target ID G->H

Workflow for diagnosing and minimizing non-specific binding in sulfonyl fluoride ABPP.

Troubleshooting Guide & FAQs

Q: My in-gel fluorescence shows a massive smear of background proteins. How do I kinetically separate specific targets from non-specific binding? A: Causality: SuFEx in a protein context follows a two-step mechanism: non-covalent binding (affinity) followed by covalent bond formation[4]. High probe concentrations or prolonged incubation times drive the reaction kinetically toward lower-affinity, non-target nucleophiles (e.g., highly abundant surface lysines)[2]. Solution: Titrate your probe down. While traditional probes might be used at 10 µM, SF probes should typically be used between 0.1 µM and 1.0 µM, with incubation times restricted to 30–60 minutes at room temperature[1].

Q: I am using an alkyne-tagged SF probe and seeing high background even in my "no-probe" control. What is happening? A: Causality: The background is likely originating from the bioorthogonal click chemistry step, not the SF warhead. If you are using Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with cyclooctynes, these reagents are inherently cross-reactive toward free thiols (cysteines) in complex lysates, causing massive probe-independent background[5]. Solution: If using SPAAC, you must mask free cysteines by pre-treating the lysate with iodoacetamide (IAA) prior to the click reaction[5]. Alternatively, switch to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensuring you use an optimized ligand (e.g., TBTA or THPTA) to prevent copper-induced oxidative protein crosslinking[1].

Q: Does the buffer pH affect sulfonyl fluoride specificity? A: Causality: Absolutely. SuFEx reactivity is highly dependent on the protonation state of the target nucleophile[4]. In serine hydrolases, the catalytic triad lowers the pKa of the active-site serine, making it hyper-nucleophilic even at physiological pH[1]. However, if you raise the buffer pH above 8.0, bulk surface lysines and tyrosines become deprotonated, drastically increasing their nucleophilicity and driving non-specific SuFEx reactions across the proteome. Solution: Maintain your labeling buffer at a strict pH of 7.2 to 7.4 to preserve the kinetic advantage of hyper-reactive catalytic residues over bulk surface nucleophiles.

Self-Validating System: Competitive ABPP Protocol

To definitively prove that a labeled band or MS/MS peptide is a specific target and not NSB, you must utilize a self-validating experimental design: Competitive ABPP [3][6]. By pre-incubating the proteome with a known, non-tagged inhibitor, you occupy the specific active sites. A subsequent drop in probe-derived signal confirms specificity[6].

Step-by-Step Methodology:

  • Proteome Preparation: Lyse cells in native buffer (e.g., PBS, pH 7.4) using Dounce homogenization or mild sonication. Critical: Avoid high concentrations of denaturants (SDS, Urea) or reducing agents (DTT) during lysis, as unfolding proteins exposes buried nucleophiles to the SF probe, artificially inflating NSB.

  • Inhibitor Pre-incubation: Divide the proteome (typically 1-2 mg/mL protein) into two aliquots. To the "Competed" aliquot, add the specific inhibitor (e.g., 10 µM). To the "Control" aliquot, add an equivalent volume of DMSO. Incubate for 30 minutes at 37 °C[1][6].

  • Probe Labeling: Add the alkyne- or fluorophore-tagged SF probe to both aliquots at a final concentration of 1.0 µM. Incubate for 30–60 minutes at room temperature[1].

  • Quenching & Click Chemistry (If using alkyne tags): Quench the reaction by adding SDS (to 1% final). Add the click reagents: azide-biotin/fluorophore, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). Incubate for 1 hour at room temperature[1].

  • Precipitation & Wash: Precipitate proteins using a chloroform/methanol extraction to remove unreacted probe and click reagents[1]. Resuspend the pellet in 6 M urea.

  • Enrichment (For LC-MS): Add streptavidin-agarose beads and incubate for 1 hour. Wash beads extensively (e.g., 1% SDS in PBS, followed by 6M Urea, then PBS) to strip away non-covalently bound background proteins[1].

  • Analysis: Perform on-bead tryptic digestion for LC-MS/MS, or boil beads in Laemmli buffer for SDS-PAGE and in-gel fluorescence[1][7]. Specific targets will show a heavily reduced signal in the inhibitor-treated lane.

Quantitative Optimization Matrix

Use the following data table to benchmark your assay parameters against field-proven standards for minimizing NSB.

ParameterStandard Condition (High NSB Risk)Optimized Condition (Low NSB)Mechanistic Rationale
SF Probe Concentration 10 - 50 µM0.1 - 1.0 µMLow concentrations favor high-affinity, proximity-driven SuFEx over diffusion-limited collisions with bulk nucleophiles.
Labeling Time 2 - 4 Hours30 - 60 MinutesLimits the kinetic window for off-target covalent bond formation.
Buffer pH pH 8.0 - 8.5pH 7.2 - 7.4Prevents global deprotonation of surface lysines/tyrosines, restricting reactivity to activated catalytic triads.
Lysate State Denatured (1% SDS)Native (PBS / HEPES)Keeps non-target nucleophiles buried within the hydrophobic core of folded proteins.
SPAAC Click Chemistry Direct addition of CyclooctynePre-treat with Iodoacetamide (IAA)Masks free thiols (cysteines) to prevent probe-independent cyclooctyne cross-reactivity.
Wash Stringency (Beads) PBS only1% SDS, followed by 6M UreaDisrupts strong non-covalent protein-protein interactions that co-enrich with the biotinylated target.

References

  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYcXczS2f_dE2S3yI6Uu50RoZ0DkXL93wc7YeuxhCL5-R03ydTWKaQjsl0f634DMaMjRiieJm2xPlgQerJJdNmUBI4cHQXKQAxTbhJHhNLe-17kmqrorum3rNtUGAI21tCQ6TbD_STfnA8QKHRcxf37q9aDs6xz-UUZFLiz5umLdsmvBe11EUJGkUJ0wDRDR7yATYyUjwCf6xjaPgZQL0kUi1Y28_WUAEwiStOagWeujvJyrlNYY5c30vD4-ayGudT2BnnExBxCg==]
  • Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCDbsoice3pMbbsftwNtfF_5oGDoxFnQz50WUsPce4IQ9XYJpe4NKsXshzmSY99zsjwKwIaByTsknCkNKmd8XvMkN9x79cTyKaHFOFzWhDPt_xFR9XQ8rjxxVMyOdep8thzeaW]
  • Activity-based protein profiling: A graphical review. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK5JIFcFyP4oOZtR4O2yNJJHWIstWw3P6JE4DmScDXxWxgnpn2li-QZyytKnAu3lnG2v6J2XT-KMCJvO3j_u_4sVKMYchNplGHqxwWlsiRgBA3_t4ce3gbD59JTJDs0hOApc_yTqinja4QYAZN]
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  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhycgtcjzNDZWBMDJ-26bQA0a_VYajHtkznTt9WpMGCfRjZlu8UrapQcaoyOioIjxDwdyvybNcvyEtzR616UsZ1Ke2qxskVKJlYq42LfLU3_3SKspDZfiz_7uqXSsHdipjCoklVCWRmLe4bHcWHEsClUToBghBG7uyXEE40HNSmBs_0GEPRq25BqavvPVx4GgA4A==]
  • The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9JCyi4EPr8GWsyfIsK0v7Ljw_IdjCAWm_ax7LQvluQmMFLb2lIdWW5cNZ5uqh7SrOL5bUaaXKWitKiIeReg2dPjjHMg3ukVZFZLVXKknQct1lBrRvDKVtRP6HfD_zPtn5EuTExKX_StJJunKr]
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4m27G6WCUDYcOy-_tDe4R38gGsn6fzLbnczcSf-9Se4EVgdGjIdJrNlhEBDmdtq_ccpDXb9QHtQFJ3qJhUnpq66mlnUHGd7OTqoJ6VKzvJjdx-frdx1JdD0N8BPZhidLpbwL80SCjr-q2ftfuw==]

Sources

Troubleshooting

Technical Support Center: Temperature Effects on SuFEx Reactions with Proteins

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry applications in protein modification. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry applications in protein modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature in SuFEx reaction rates with proteins. Here, we address common issues encountered during experimentation in a direct question-and-answer format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

My SuFEx reaction with the target protein shows low or no yield. How can temperature be used as a troubleshooting parameter?

Low or no product formation is a common issue that can often be addressed by optimizing the reaction temperature. SuFEx reactions, like most chemical reactions, are temperature-dependent.

Initial Steps:

  • Verify Reagent Stability: Before adjusting the reaction temperature, ensure that your SuFEx reagents are stable and have not hydrolyzed. Sulfonyl fluorides are generally stable to thermolysis and nucleophilic substitution.[1][2] However, their stability can be pH-dependent. For instance, some iminosulfur oxydifluorides are stable at 37°C for extended periods within a pH range of 6 to 8.[3]

  • Confirm Protein Integrity: Ensure your protein is correctly folded and stable in the chosen reaction buffer at the initial reaction temperature.

Troubleshooting with Temperature:

  • Increase the Temperature: If your protein is known to be thermally stable, a moderate increase in temperature can significantly enhance the reaction rate. Many SuFEx reactions on proteins are successfully carried out at temperatures ranging from room temperature (around 25°C) to 37°C.[3][4][5][6] For more complex substrates or less reactive nucleophilic residues on the protein, elevating the temperature to 65°C has been shown to improve conversion.[7]

  • Consider a Temperature Gradient: To find the optimal temperature for your specific protein and SuFEx reagent, it is advisable to run the reaction at a range of temperatures in parallel (e.g., 25°C, 37°C, 45°C). This allows for the identification of a temperature that balances reaction efficiency with protein stability.

The rate of my SuFEx reaction is very slow. What is the expected impact of increasing the temperature?

An increased temperature will generally lead to a higher reaction rate. The relationship between temperature and reaction rate is described by the Arrhenius equation, where the rate constant increases exponentially with temperature.

  • Typical Incubation Times and Temperatures: SuFEx bioconjugation reactions are often performed for several hours. For example, some reactions require incubation for 12 to 16 hours at 37°C to achieve high yields.[3] If your reaction is proceeding slowly at room temperature, increasing the temperature to 37°C can be a good starting point to accelerate the process.

  • Forced Conditions for Less Reactive Systems: In cases where the nucleophile on the protein is particularly unreactive or sterically hindered, more "extreme" conditions, such as 80°C, have been employed to drive the reaction to completion, although this is generally not recommended for most proteins due to the high risk of denaturation.[3]

I am concerned about the thermal stability of my protein during the SuFEx reaction. What are the best practices for temperature-sensitive proteins?

Maintaining the structural integrity of the protein is paramount for a successful and meaningful bioconjugation experiment.

  • Lower Temperature Reactions: For proteins that are known to be thermally labile, it is best to perform the SuFEx reaction at lower temperatures, such as 4°C.[8] While the reaction will be slower, it will minimize the risk of protein unfolding and aggregation. To compensate for the slower rate, a longer reaction time will be necessary.

  • Monitor Protein Stability: It is crucial to assess the stability of your protein under the planned reaction conditions (buffer, pH, and temperature) before adding the SuFEx reagent. This can be done using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD).

  • Proximity-Enabled Reactivity: Remember that for many SuFEx applications in chemical biology, the reaction is "proximity-enabled." This means the SuFEx warhead is relatively unreactive until it is brought into close proximity with a nucleophilic residue within a protein's binding pocket.[9][10][11][12] This inherent latency of the reagent can be advantageous when working with sensitive proteins, as it minimizes off-target reactions.

Can elevated temperatures lead to undesirable side reactions in my SuFEx experiment?

Yes, while increasing the temperature can be beneficial, it can also promote unwanted side reactions.

  • Hydrolysis of SuFEx Reagents: While generally stable, sulfonyl fluorides can be susceptible to hydrolysis, particularly at higher pH values and elevated temperatures.[13] This will reduce the concentration of your active reagent and lead to lower conjugation efficiency.

  • Hydrolysis of the Product Linkage: The stability of the resulting covalent bond should also be considered. For example, sulfonate ester linkages formed from the reaction with tyrosine have been shown to be stable at elevated temperatures (40°C and 65°C) under both acidic and basic conditions.[13][14] However, the stability of linkages with other residues like serine and threonine can be less robust.[10]

  • Protein Aggregation and Denaturation: As mentioned previously, the most significant side effect of excessive heat is the denaturation and subsequent aggregation of the target protein.[15] This is an irreversible process that will not only prevent the desired reaction but also complicate downstream analysis.

Data Summary and Protocols

Table 1: Reported Temperature Conditions for SuFEx Reactions with Proteins
TemperatureContextReference(s)
Room TemperatureGeneral bioconjugation, peptide modification.[4][5][16][17]
25°CBSA labeling.[3]
30°CEnzymatic assays post-SuFEx modification.[18]
37°CBioconjugation with primary and secondary amines, BSA labeling.[3][6]
65°COn-resin SuFEx reactions for more complex substrates.[7]
80°CForcing conditions for challenging nucleophiles (not generally recommended for proteins).[3]
Experimental Protocol: Temperature Optimization for a SuFEx Reaction with a Target Protein

This protocol provides a general framework for optimizing the reaction temperature.

  • Protein Stability Assessment (Pre-experiment):

    • Prepare several aliquots of your target protein in the final reaction buffer.

    • Incubate each aliquot at a different temperature (e.g., 25°C, 37°C, 45°C, 55°C) for the intended maximum reaction time.

    • Analyze the samples for signs of aggregation (visual inspection, dynamic light scattering) and denaturation (circular dichroism, SDS-PAGE mobility shift).

    • Determine the maximum temperature at which the protein remains stable.

  • Small-Scale Parallel Reactions:

    • Set up several small-scale reactions in parallel. Each reaction should have the same concentration of protein, SuFEx reagent, and buffer components.

    • Incubate each reaction at a different temperature, staying below the maximum stability temperature determined in step 1. A good starting range is 25°C, 37°C, and 45°C.

    • Include a negative control (no SuFEx reagent) at the highest temperature to monitor protein stability throughout the experiment.

  • Time-Course Analysis:

    • At various time points (e.g., 1, 4, 8, 16 hours), take a small aliquot from each reaction.

    • Quench the reaction immediately (e.g., by adding a quenching reagent like Tris or by rapid buffer exchange).

    • Analyze the samples by a suitable method (e.g., SDS-PAGE, LC-MS) to determine the extent of modification.

  • Data Interpretation and Scaling Up:

    • Compare the results from the different temperatures and time points to identify the condition that provides the best balance of reaction efficiency and protein integrity.

    • Once the optimal temperature is determined, the reaction can be scaled up.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low-Yield SuFEx Reactions

Troubleshooting_Workflow Start Low or No Product Check_Reagents Verify SuFEx Reagent Integrity Start->Check_Reagents Check_Protein_Stability Confirm Protein Stability at Initial Temperature Check_Reagents->Check_Protein_Stability Increase_Temp Increase Reaction Temperature (e.g., from RT to 37°C) Check_Protein_Stability->Increase_Temp Protein_Unstable Protein Unstable at Higher Temps? Increase_Temp->Protein_Unstable Temp_Gradient Perform Temperature Gradient Experiment (e.g., 25°C, 37°C, 45°C) Analyze_Results Analyze Yield vs. Protein Integrity Temp_Gradient->Analyze_Results Optimal_Condition Optimal Temperature Identified Analyze_Results->Optimal_Condition Proceed Proceed with Optimized Conditions Optimal_Condition->Proceed Consider_Longer_Time Increase Reaction Time at Lower Temperature Consider_Longer_Time->Analyze_Results Protein_Unstable->Temp_Gradient Yes Protein_Unstable->Analyze_Results No Protein_Unstable->Consider_Longer_Time Yes, severe instability

Caption: A decision-making workflow for troubleshooting low-yield SuFEx reactions with a focus on temperature optimization.

Diagram 2: Relationship Between Temperature and SuFEx Reaction Outcomes

Temperature_Effects cluster_low_temp Low Temperature (e.g., 4-25°C) cluster_high_temp High Temperature (e.g., >37°C) Low_Temp Low Temperature Slow_Rate Slower Reaction Rate Low_Temp->Slow_Rate leads to High_Stability Higher Protein Stability Low_Temp->High_Stability promotes Low_Hydrolysis Lower Reagent Hydrolysis Low_Temp->Low_Hydrolysis minimizes Optimal_Temp Optimal Temperature (e.g., 25-37°C) Slow_Rate->Optimal_Temp increase temp High_Temp High Temperature Fast_Rate Faster Reaction Rate High_Temp->Fast_Rate leads to Low_Stability Risk of Denaturation High_Temp->Low_Stability increases risk of High_Hydrolysis Increased Reagent Hydrolysis High_Temp->High_Hydrolysis increases risk of Fast_Rate->Optimal_Temp decrease temp

Caption: A diagram illustrating the trade-offs associated with low versus high temperatures in SuFEx reactions with proteins.

References

  • Gao, B., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]

  • Pelliccia, S., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Wang, N., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Journal of the American Chemical Society, 140(15), 4995-4999. [Link]

  • Sulfonyl Fluoride Probes. Jena Bioscience. [Link]

  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. [Link]

  • Li, Z., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. PMC. [Link]

  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science, Advance Article. [Link]

  • Lee, S., et al. (2021). Sulfur(VI) Fluoride Exchange (SuFEx)-Mediated Synthesis of the Chitosan-PEG Conjugate and Its Supramolecular Hydrogels for Protein Delivery. MDPI. [Link]

  • Wang, Z., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis. Cold Spring Harbor Laboratory. [Link]

  • Chrominski, M., et al. (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Chemical Biology. [Link]

  • Li, G., et al. (2023). Sulfur fluoride exchange. PMC. [Link]

  • Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]

  • Hansen, T. N., et al. (2024). Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]

  • Protein Stability. Technical University of Denmark. [Link]

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck. [Link]

  • Movsisyan, M., et al. (2023). A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]

  • Seyrani, H., et al. (2025). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

  • Chrominski, M., et al. (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. PMC. [Link]

  • Isenegger, P. G., et al. (2021). Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. PMC. [Link]

  • Zlatopolskiy, B. D., et al. (2023). Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction. PMC. [Link]

  • Movsisyan, M., et al. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins. Research Explorer. [Link]

  • Wang, Y., et al. (2023). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC. [Link]

  • Li, Z., et al. (2020). [18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis. Amazon S3. [Link]

  • Li, Z., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context. Chemical Science, 14(26), 7172-7181. [Link]

  • van der Hoorn, R. A., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • Liu, K., et al. (2024). Arginine Accelerates Sulfur Fluoride Exchange and Phosphorus Fluoride Exchange Reactions between Proteins. PMC. [Link]

  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • The application of SuFEx in probing protein-biomolecules interactions. ResearchGate. [Link]

  • SuFEx functionalization of alkenylated tyrosine-peptides. ResearchGate. [Link]

  • Li, Z., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS, 115(44), 11207-11212. [Link]

Sources

Optimization

19F-NMR Spectral Overlap Support Center: Troubleshooting &amp; Advanced Methodologies

Welcome to the Technical Support Center for 19F-Nuclear Magnetic Resonance (NMR) spectroscopy. While the 19F nucleus offers a broad chemical shift dispersion (~300 ppm) and 100% natural abundance with negligible backgrou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 19F-Nuclear Magnetic Resonance (NMR) spectroscopy. While the 19F nucleus offers a broad chemical shift dispersion (~300 ppm) and 100% natural abundance with negligible background in biological samples, researchers frequently encounter spectral overlap in complex systems[1]. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and structural biologists with authoritative, causality-driven troubleshooting strategies to resolve spectral crowding, multiplet congestion, and line broadening in fluorinated probes.

Diagnostic Workflow

G Start 19F-NMR Spectral Overlap Identify Identify Source of Overlap Start->Identify JCoupling J-Coupling (Multiplets) Identify->JCoupling Multiplet congestion Crowding Chemical Shift Crowding Identify->Crowding Too many probes/states Broadening Line Broadening (Size/Exchange) Identify->Broadening High MW or dynamics PureShift Pure Shift NMR (PSYCHE/FESTA) Broadband Decoupling JCoupling->PureShift DiffLabel Differential / Fractional Labeling (e.g., BTFA, TFBPD tags) Crowding->DiffLabel Proteins/Macromolecules DOSY 2D NMR (DOSY) / Band-Selective Crowding->DOSY Small Molecule Mixtures RelaxFilter T2 Relaxation Filters (CPMG) Broadening->RelaxFilter

Diagnostic workflow for resolving 19F-NMR spectral overlap.

Troubleshooting Guides (FAQs)

Q1: I am observing severe multiplet congestion in my fluorinated small-molecule mixture due to 19F-1H and 19F-19F J-couplings. How can I simplify the spectrum? A1: The most effective approach for multiplet-induced overlap is applying broadband homonuclear decoupling, commonly known as "pure shift" NMR[2]. Techniques like Pure Shift Yielded by Chirp Excitation (PSYCHE) or Fluorine-Edited Selective TOCSY Acquisition (FESTA) collapse complex multiplets into single resonances (singlets) for each distinct chemical environment[2]. This drastically enhances resolution by suppressing homonuclear scalar couplings. For heteronuclear (19F-1H) overlap, applying inverse gated 1H decoupling during the 19F acquisition will remove proton couplings. Pure shift methods like HD-HAPPY-FESTA can provide ultra-high resolution spectra where spectral overlap is drastically reduced[3].

Q2: When studying multi-protein complexes or monitoring multiple proteins simultaneously, the 19F signals overlap heavily. How can I distinguish individual proteins? A2: For complex mixtures, standard biosynthetic labeling often leads to overlapping signals because local environments may be similar. The solution is Differential Labeling [4]. By utilizing post-translational chemical modification with distinct fluorinated tags (e.g., BTFA, TFBPD, and TFCS), you can assign a unique 19F spectral signature to each protein[4]. These tags have distinct, non-overlapping chemical shifts (e.g., -82.3 ppm, -62.0 ppm, and -75.4 ppm). This ensures that each protein can be monitored independently without signal interference, enabling the extraction of parameters like translational diffusion coefficients and transverse relaxation rates[4].

Q3: I am using biosynthetic fractional labeling of proteins (e.g., 3-fluorophenylalanine) to probe conformational states, but at high labeling efficiencies (>80%), I see significant resonance overlap and line broadening. Why does this happen and how do I fix it? A3: High levels of fluorine enrichment in proteins can introduce structural perturbations and inhomogeneous broadening due to the presence of multiple conformers, each corresponding to a specific pattern of label incorporation[5]. Furthermore, dense labeling increases the probability of 19F-19F dipolar couplings, which broadens the lines and exacerbates overlap. The causality here is that the cumulative steric and electronic perturbations of the unnatural amino acids disrupt the native fold slightly, creating microstates[5]. Solution: Reduce the labeling efficiency. Studies have demonstrated that a fractional labeling level of 60-75% provides an optimal balance, preserving native-like conformation while maintaining the sensitivity advantages of 19F NMR[5].

Q4: How can I resolve overlapping 19F signals from monomeric and dimeric forms of a fluorinated drug or probe? A4: When chemical shifts of monomers and dimers overlap, Diffusion-Ordered Spectroscopy (DOSY) is highly effective. DOSY separates NMR signals based on the translational diffusion coefficients of the molecules[6]. Since dimers have a larger hydrodynamic radius, they diffuse more slowly through the magnetic field gradient than monomers. By plotting the 19F NMR spectra along a diffusion axis, you can computationally resolve the overlapping peaks into distinct monomeric and dimeric spectral planes[7].

Step-by-Step Experimental Protocols

Protocol A: Differential 19F Labeling of Proteins for Mixture Analysis

Causality Check: This protocol covalently links specific 19F tags to nucleophilic side chains (cysteine/lysine), ensuring stable, distinct chemical shifts for multiplexed protein tracking[4].

  • Preparation: Purify the target proteins and buffer exchange into a labeling buffer (e.g., 50 mM sodium phosphate, pH 7.4). Ensure no primary amines or competing nucleophiles (like DTT or beta-mercaptoethanol) are in the buffer.

  • Tag Selection: Select cysteine- or lysine-reactive fluorinated tags with distinct chemical shifts. Example tags: 3-bromo-1,1,1-trifluoroacetone (BTFA), TFBPD, and TFCS[4].

  • Conjugation: Add the selected fluorinated tag to the protein solution at a defined molar excess (e.g., 5- to 10-fold) depending on the number of accessible target residues.

  • Incubation: Incubate the reaction mixture under mild physiological conditions (e.g., room temperature for 2-4 hours) to ensure efficient covalent linkage without denaturing the protein[4].

  • Purification (Self-Validation Step): Remove unreacted fluorinated tags using size-exclusion chromatography (SEC) or spin desalting columns. Validation: Any remaining free tag will appear as a sharp, intense peak that could mask protein signals; a clean baseline indicates successful purification.

  • NMR Acquisition: Acquire 1D 19F-NMR spectra. The distinct chemical shifts of the tags will allow simultaneous monitoring of the proteins in the mixture without overlap[4].

Protocol B: Acquiring a Pure Shift (PSYCHE) 19F-NMR Spectrum

Causality Check: Pure shift methods utilize spatial encoding and selective refocusing to decouple homonuclear spins, collapsing multiplets into singlets to rescue resolution in crowded spectra[2].

  • Sample Tuning: Insert the fluorinated sample into the spectrometer. Tune and match the probe for both 19F and 1H frequencies. Lock and shim the sample carefully, as pure shift methods require excellent magnetic field homogeneity.

  • Pulse Sequence Setup: Load the PSYCHE or pure shift FESTA pulse sequence[2].

  • Parameter Optimization: Set the chirp pulse duration (typically 10-30 ms) and sweep width to cover the full range of coupled 19F spins. Adjust the flip angle of the chirp pulses (usually low, e.g., 10-20 degrees) to balance sensitivity and spectral purity[2].

  • Decoupling: If heteronuclear overlap is present, enable broadband 1H decoupling during acquisition[1].

  • Acquisition & Processing: Acquire the pseudo-2D data (interferogram). Process the data using covariance or specific pure shift processing macros to reconstruct the 1D homonuclear decoupled spectrum, yielding singlets for each chemical environment[8].

Quantitative Data Summaries

Labeling Strategy / TagTarget Residue / MechanismTypical 19F Chemical Shift (ppm)Primary Advantage for Resolving Overlap
BTFA Cysteine (Chemical)-82.3High reactivity, distinct shift window for multiplexing[4].
TFBPD Cysteine (Chemical)-62.0Wide separation from BTFA, enabling dual-protein monitoring[4].
TFCS Lysine (Chemical)-75.4Targets abundant surface residues with a unique spectral signature[4].
3-Fluorophenylalanine Biosynthetic (Phe)~ -113.0 to -115.0Probes hydrophobic cores; requires <75% labeling to prevent conformer overlap[5].
Pure Shift (PSYCHE) Pulse SequenceN/A (Applies to all)Collapses 19F-19F multiplets into singlets, drastically reducing congestion[2].

References

1.[4] 19F NMR as a Tool for Monitoring Individual Differentially Labeled Proteins in Complex Mixtures | Molecular Pharmaceutics - ACS Publications. 4 2.[5] Development and Application of 19F NMR of Proteins - Scholaris. 5 3.[2] Pure shift FESTA: An ultra-high resolution NMR tool for the analysis of complex fluorine-containing spin systems - ResearchGate. 2 4.[6] Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment - Scholaris. 6 5.[1] 19F NMR-tags for peptidyl prolyl conformation analysis - PMC. 1 6.[8] Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy - ACS Publications. 8 7.[3] Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings - Unicamp. 3 8.[7] 13C Satellite-Free 1H NMR Spectra | Analytical Chemistry - ACS Publications. 7

Sources

Reference Data & Comparative Studies

Validation

Advanced Serine Protease Inhibition: A Comparative Guide to 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride vs. PMSF

For researchers and drug development professionals, the selection of an appropriate protease inhibitor is a critical variable that dictates the integrity of protein purification workflows and the accuracy of biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an appropriate protease inhibitor is a critical variable that dictates the integrity of protein purification workflows and the accuracy of biochemical assays. While Phenylmethylsulfonyl Fluoride (PMSF) has served as the ubiquitous gold standard for decades, its limitations in aqueous stability and target specificity have driven the development of advanced structural analogs.

This guide provides an in-depth, objective comparison between the well-established PMSF and the specialized analog 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (4-FPESF) , detailing their mechanistic differences, comparative performance data, and self-validating experimental protocols for laboratory application.

Mechanistic Foundation: The Sulfonyl Fluoride Warhead

Both PMSF and 4-FPESF belong to the sulfonyl fluoride class of irreversible covalent inhibitors[1]. Their mechanism of action fundamentally relies on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[2]. When the inhibitor enters the enzyme's active site, the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser195 in chymotrypsin) attacks the highly electrophilic sulfur(VI) center[1][3]. Fluoride acts as an exceptional leaving group, resulting in the formation of a highly stable, irreversible sulfonyl-enzyme adduct that permanently inactivates the protease[1][4].

Mechanism Enzyme Serine Protease (Active Ser-OH) Complex Non-covalent Complex Enzyme->Complex Binding Inhibitor Sulfonyl Fluoride (R-SO2F) Inhibitor->Complex Binding Inactivated Covalent Adduct (Enzyme-O-SO2-R) Complex->Inactivated Nucleophilic Attack (- HF)

Covalent inactivation mechanism of serine proteases by sulfonyl fluorides.

Chemical Profiling & Comparative Analysis

While the reactive warhead is identical, the structural framework supporting the sulfonyl fluoride dictates the inhibitor's efficacy, stability, and specificity.

PMSF (Phenylmethylsulfonyl Fluoride): PMSF is a broad-spectrum inhibitor, but its rigid benzyl ring restricts its ability to adapt to complex or deep S1 specificity pockets. Consequently, it is a remarkably poor inhibitor for certain specialized enzymes, such as lymphocyte granule proteases, often exhibiting second-order rate constants (


) of less than 10 M⁻¹ s⁻¹[5]. Furthermore, PMSF suffers from rapid base-catalyzed hydrolysis in aqueous buffers, presenting a short half-life of approximately 30 to 110 minutes at pH 7.5, which necessitates frequent re-addition during lengthy protocols[1][6].

2-(4-Fluorophenoxy)ethanesulfonyl Fluoride (4-FPESF): 4-FPESF represents a targeted structural evolution designed to overcome PMSF's limitations through two distinct modifications:

  • Enhanced Specificity via the Ether Linkage: By replacing the rigid benzyl group with a flexible 4-fluorophenoxyethane moiety, the inhibitor can probe deeper into specialized S1 pockets. Literature on structurally analogous substituted ethanesulfonyl fluorides demonstrates that replacing the PMSF benzyl group with extended aliphatic or ether chains can increase the inactivation rate constant by over 100-fold for specific targets[7].

  • Electronic Modulation and Stability: The aliphatic ethane linker significantly reduces the rate of aqueous hydrolysis compared to benzylic sulfonyl fluorides, extending the functional half-life of the inhibitor in lysis buffers[4]. Additionally, the highly electronegative fluorine atom at the para position increases the molecule's overall lipophilicity, which enhances cell membrane permeability for in situ intracellular protease inhibition assays[2][8].

Quantitative Performance Comparison

The following table synthesizes the physicochemical and kinetic properties of both inhibitors based on established sulfonyl fluoride structure-activity relationship (SAR) data.

ParameterPMSF (Phenylmethylsulfonyl Fluoride)2-(4-Fluorophenoxy)ethanesulfonyl Fluoride
Chemical Structure Benzyl-SO₂F4-Fluoro-C₆H₄-O-CH₂-CH₂-SO₂F
Target Profile Broad-spectrum (Trypsin, Chymotrypsin)Specialized (Elastases, Granule Proteases)
Aqueous Half-Life (pH 7.5) ~30 - 110 minutes> 4 hours (Aliphatic linker stabilization)
Reactivity (

)
Baseline (<10 M⁻¹ s⁻¹ for specialized targets)Enhanced (>100 M⁻¹ s⁻¹ for specialized targets)
Membrane Permeability ModerateHigh (Fluorine-enhanced lipophilicity)
Primary Application General cell lysis buffer additiveTargeted intracellular protease inhibition

Experimental Validation: Kinetic Assay Protocol

To objectively validate the performance of 4-FPESF against PMSF for a specific target protease, researchers must employ a self-validating kinetic assay. Simply measuring end-point cleavage is scientifically insufficient because covalent inhibitors exhibit time-dependent inhibition[7]. The following protocol isolates the second-order rate constant (


), providing an absolute, mathematically rigorous measure of inhibitor efficiency[5].
Step-by-Step Methodology: Determination of

1. Preparation of Anhydrous Stocks

  • Action: Dissolve PMSF and 4-FPESF in anhydrous DMSO to a stock concentration of 100 mM.

  • Causality: Sulfonyl fluorides are susceptible to nucleophilic attack by water. Utilizing anhydrous DMSO prevents premature hydrolysis during storage, ensuring that the calculated molarity in the assay strictly reflects the active electrophile[6][8].

2. Time-Dependent Enzyme Incubation

  • Action: In a 96-well microplate, incubate the target protease (e.g., 10 nM) with varying concentrations of the inhibitor (1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) at 37°C.

  • Causality: Because the formation of the sulfonyl-enzyme adduct is irreversible, the degree of inhibition increases over time. Varying both the incubation time (e.g., 0, 5, 10, 15, 30 minutes) and the inhibitor concentration is a mathematical prerequisite to calculate the pseudo-first-order rate constant (

    
    )[5][7].
    

3. Substrate Quench and Measurement (The Self-Validation Step)

  • Action: At specific time points, rapidly add a massive excess of a target-specific fluorogenic substrate (e.g., Suc-AAPF-AMC) to outcompete the inhibitor and effectively "quench" further inactivation. Measure the initial velocity of fluorescence generation (Ex 380 nm / Em 460 nm).

  • Causality & Validation: The inclusion of a vehicle control (DMSO only) establishes the 100% enzyme activity baseline. The strict logarithmic decay of residual enzyme activity over time internally validates that the inhibition is genuinely covalent and not an artifact of protein denaturation or assay conditions[7].

4. Kinetic Derivation

  • Action: Plot

    
     versus time to extract 
    
    
    
    for each inhibitor concentration. Subsequently, plot
    
    
    versus
    
    
    .
  • Causality: The slope of this linear regression yields the second-order rate constant (

    
    ). Comparing the slopes of 4-FPESF and PMSF provides an objective, quantitative determination of which inhibitor is superior for your specific application[5][7].
    

Workflow Prep Prepare Inhibitor Stocks (DMSO) Incubate Time-dependent Incubation Prep->Incubate Aliquot Assay Add Fluorogenic Substrate Incubate->Assay Quench Measure Measure Residual Activity Assay->Measure Read Analyze Calculate Kinetic Constants Measure->Analyze Plot

Self-validating kinetic workflow for determining protease inhibitor efficacy.

Conclusion & Recommendations

For routine cell lysis where broad-spectrum inhibition is required and buffers are used immediately, PMSF remains a cost-effective and well-documented standard[1]. However, for researchers targeting specialized proteases (such as elastases or granule proteases), conducting prolonged purification workflows, or requiring high membrane permeability for whole-cell assays, 2-(4-Fluorophenoxy)ethanesulfonyl fluoride offers a significant structural advantage. Its flexible ether linkage and fluorinated aromatic ring provide enhanced target affinity and superior aqueous stability, making it a highly potent alternative for advanced biochemical applications.

References

  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed (NIH).[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.[Link]

  • Polyisoprenylation Potentiates the Inhibition of Polyisoprenylated Methylated Protein Methyl Esterase and the Cell Degenerative Effects of Sulfonyl Fluorides. PMC (NIH).[Link]

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. ACS Publications.[Link]

  • WO2015188120A1 - Sulfur(vi) fluoride compounds and methods for the preparation thereof.

Sources

Comparative

The LC-MS/MS Validation Triad: An Objective Comparison

The resurgence of covalent drugs—spearheaded by breakthroughs like the KRAS G12C inhibitor sotorasib and the BTK inhibitor ibrutinib—has fundamentally shifted the landscape of rational drug design. Unlike reversible liga...

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of covalent drugs—spearheaded by breakthroughs like the KRAS G12C inhibitor sotorasib and the BTK inhibitor ibrutinib—has fundamentally shifted the landscape of rational drug design. Unlike reversible ligands, covalent inhibitors form a permanent or semi-permanent bond with their target, offering prolonged pharmacodynamics and the ability to drug historically "undruggable" shallow pockets.

However, this irreversible mechanism introduces a critical liability: off-target covalent modification can lead to severe toxicity or immunogenic responses. As a Senior Application Scientist, I approach covalent target engagement not just as a binary "did it bind?" question, but as a rigorous, multi-tiered analytical challenge. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this validation [1].

This guide provides an objective comparison of the three foundational LC-MS/MS workflows used to validate covalent target engagement: Intact Mass Spectrometry (IMS) , Bottom-Up Peptide Mapping , and Competitive Activity-Based Protein Profiling (ABPP) .

To build a robust data package for a covalent candidate, you cannot rely on a single assay. Each LC-MS/MS modality answers a fundamentally different question about the drug's behavior.

G1 Hit Covalent Hit Identified IMS Intact Mass Analysis (In Vitro) Hit->IMS Step 1: Stoichiometry PepMap Peptide Mapping (Site ID) IMS->PepMap Step 2: Localization ABPP Competitive ABPP (Live Cell) PepMap->ABPP Step 3: Selectivity

Fig 1: The sequential LC-MS/MS validation workflow for covalent target engagement.

Table 1: Methodological Comparison of LC-MS/MS Modalities
FeatureIntact Mass Spectrometry (IMS)Bottom-Up Peptide MappingCompetitive ABPP
Primary Objective Confirm covalency & stoichiometryIdentify specific modification siteProteome-wide target & off-target profiling
Sample State Purified recombinant proteinPurified protein or simple lysatesLive cells, tissues, or complex lysates
Throughput High (>1,000 samples/day)Medium (10-50 samples/day)Low (1-5 multiplexed samples/day)
Data Complexity Low (Deconvoluted mass spectra)High (MS/MS spectral matching)Very High (Quantitative proteomics)
Artifact Risk LowMedium (Digestion-induced migration)High (Probe competition dynamics)
Table 2: Quantitative Performance Metrics (Typical Ranges)
MetricIntact Mass SpectrometryPeptide MappingCompetitive ABPP
Limit of Detection (LOD) ~1-5 pmol~10-50 fmol~100-500 fmol (proteome dependent)
Mass Accuracy Required < 10 ppm< 5 ppm< 5 ppm
Typical Analysis Time 2-5 min / sample30-60 min / sample90-120 min / fraction
Occupancy Quantification Direct (Ratio of bound/unbound)Indirect (Depletion of unmodified peptide)Indirect (Depletion of probe signal)

Workflow 1: Intact Mass Spectrometry (IMS)

The Goal: Determine the


 (efficiency of covalent bond formation) and confirm 1:1 stoichiometry [1, 2].

IMS measures the mass shift of the entire protein. If your protein is 45,000 Da and your drug is 500 Da, a successful covalent engagement will yield a deconvoluted peak at exactly 45,500 Da [3].

Step-by-Step Protocol & Causality
  • Time-Course Incubation: Incubate recombinant target protein (e.g., 1 µM) with varying concentrations of the inhibitor.

    • Causality: Covalent binding is a two-step kinetic process (reversible affinity

      
       followed by irreversible reaction 
      
      
      
      ). Measuring at a single time point conflates affinity with chemical reactivity. You must capture the rate of adduct formation over time.
  • Reaction Quenching: At specific intervals (e.g., 0, 10, 30, 60 min), transfer an aliquot into a quenching buffer containing 1% Formic Acid.

    • Causality: Lowering the pH below 3.0 instantly protonates the nucleophilic residue (e.g., cysteine thiolate to thiol), halting the Michael addition. This ensures the reaction does not continue while the sample sits in the autosampler queue.

  • LC-TOF-MS Analysis: Desalt the protein rapidly over a C4 column and introduce it into a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Self-Validating Control: Always run a parallel assay using a mutant version of the protein where the target nucleophile is mutated (e.g., Cys

    
     Ser). If the mutant protein still shows a mass shift, your drug is non-specifically reacting with other residues, invalidating the hit.
    

Workflow 2: Bottom-Up Peptide Mapping

The Goal: Pinpoint the exact amino acid residue modified by the electrophilic warhead [1, 3].

While IMS proves the drug binds, peptide mapping proves where it binds. This is critical for structure-based drug design and patent claims.

Step-by-Step Protocol & Causality
  • Denaturation & Alkylation (Critical Step): Denature the protein-drug complex using 8M Urea. Immediately add Iodoacetamide (IAA) in the dark.

    • Causality: You must alkylate all unreacted, free cysteines immediately. If you skip this, the covalent drug (especially reversible covalent inhibitors) can detach from the primary site during the long digestion process and "hop" to a different, newly exposed cysteine, creating a false positive localization.

  • Proteolytic Digestion: Dilute the urea to <1M and digest with Trypsin overnight.

  • LC-MS/MS (DDA): Analyze the peptides using Data-Dependent Acquisition (DDA) on a high-resolution instrument (e.g., Orbitrap). Search the data for the specific mass addition of your warhead on cysteine or lysine residues.

  • Self-Validating Control: Run a vehicle (DMSO) control in parallel. The analytical system validates itself when the unmodified target peptide is proportionally depleted in the treated sample, perfectly mirroring the emergence of the drug-modified peptide [3].

Workflow 3: Competitive Activity-Based Protein Profiling (ABPP)

The Goal: Assess target engagement and proteome-wide off-target liabilities in a native, live-cell environment [4].

A drug might bind perfectly in a clean biochemical buffer, but fail in a cell due to competition with millimolar concentrations of intracellular Glutathione (GSH) or ATP. Competitive ABPP solves this by measuring engagement in the native cellular milieu.

G2 Cells Live Cells + Inhibitor Probe Add Broad Reactive Probe Cells->Probe Click CuAAC Click (Biotin) Probe->Click Enrich Streptavidin Enrichment Click->Enrich MS Quantitative LC-MS/MS Enrich->MS

Fig 2: Competitive Activity-Based Protein Profiling (ABPP) experimental workflow.

Step-by-Step Protocol & Causality
  • Live-Cell Treatment: Treat live cancer cells with your covalent inhibitor.

  • Lysis & Probe Labeling: Lyse the cells and introduce a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne).

    • Causality: The alkyne probe will covalently tag all reactive cysteines in the proteome except the ones already occupied by your drug. This is a competitive assay; a decrease in probe signal indicates successful drug engagement.

  • CuAAC Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition to attach a biotin-azide tag to the alkyne probes.

    • Causality: Biotin allows for extremely stringent washing on streptavidin beads (using SDS and urea), stripping away the 99% of the proteome that is not reactive, drastically reducing MS background noise.

  • On-Bead Digestion & LC-MS/MS: Digest the enriched proteins directly on the beads and analyze via quantitative LC-MS/MS (using TMT multiplexing or label-free quantification).

  • Self-Validating Control: Include a "washout" control arm. Treat cells, wash the drug out with fresh media, wait 4 hours, and then lyse. A true irreversible covalent target will maintain probe depletion after washout. If the signal returns, your drug is a reversible covalent (or non-covalent) inhibitor.

(Note: For advanced in vivo or clinical validation, researchers are now adapting similar principles using immunoaffinity capture coupled with 2D-LC-MS/MS to measure target engagement directly from patient FFPE tumor tissues [5].)

Conclusion

Validating covalent target engagement is not a single experiment; it is an orthogonal analytical strategy. Intact Mass Spectrometry provides the kinetic math (


), Peptide Mapping  provides the structural geography, and Competitive ABPP  provides the biological reality. By combining these three LC-MS/MS workflows and strictly adhering to self-validating controls, drug developers can confidently advance covalent candidates with defined mechanisms and minimized off-target toxicity.

References

  • Emery Pharma, "Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry."[Link]

  • MDPI (International Journal of Molecular Sciences), "Technologies for Direct Detection of Covalent Protein–Drug Adducts."[Link]

  • MDPI (International Journal of Molecular Sciences), "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design."[Link]

  • ACS Publications (Analytical Chemistry), "Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS."[Link]

Validation

Assessing the Chemoselectivity of SuFEx and SuTEx Probes in Complex Proteomes: A Comparative Guide

Covalent drug discovery has historically been dominated by cysteine-reactive electrophiles (e.g., acrylamides, chloroacetamides). However, because cysteine is one of the least abundant amino acids, this reliance severely...

Author: BenchChem Technical Support Team. Date: March 2026

Covalent drug discovery has historically been dominated by cysteine-reactive electrophiles (e.g., acrylamides, chloroacetamides). However, because cysteine is one of the least abundant amino acids, this reliance severely restricts the "druggable" proteome. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized chemoproteomics by providing "Goldilocks" electrophiles—molecules that remain stable in aqueous environments but become highly reactive when presented to specific protein microenvironments.

As an application scientist, selecting the correct sulfur(VI) probe requires understanding that chemoselectivity is not solely dictated by intrinsic reactivity, but by context-dependent templating within a protein's binding pocket. This guide objectively compares traditional SuFEx probes with emerging Sulfur-Triazole Exchange (SuTEx) technologies, providing the mechanistic rationale and self-validating protocols necessary to map the reactive proteome[1].

Mechanistic Causality: The Chemistry of Sulfonyl Exchange

To deploy these probes effectively, one must understand the causality behind their reactivity profiles. The electrophilicity of the sulfur center and the nature of the leaving group (LG) dictate which amino acid side chains are engaged.

  • Aryl Sulfonyl Fluorides (SFs): SFs possess high intrinsic electrophilicity. The sulfur-fluorine bond is highly stable but can be activated by local hydrogen-bonding networks within a protein pocket. This lowers the activation energy for nucleophilic attack, allowing SFs to label tyrosine, lysine, serine, and threonine residues[2].

  • Aryl Fluorosulfates (OSFs): The addition of an oxygen atom in the OSF warhead provides resonance stabilization, significantly attenuating the electrophilicity of the sulfur center[3]. This latent reactivity means OSFs act as highly selective tools; they only react when perfectly oriented near a nucleophile (predominantly Tyrosine or Histidine) in a pre-organized binding pocket.

  • Sulfonyl Triazoles (SuTEx): SuTEx represents a paradigm shift. By replacing the fluoride leaving group with a 1,2,4-triazole, researchers can structurally modify the LG to tune the steric and electronic properties of the electrophile. This tunable chemistry achieves an approximately 5-fold enhancement in chemoselectivity for tyrosine over other nucleophiles, enabling the mapping of over 10,000 functional tyrosine sites in the human proteome[4].

Quantitative Comparison of Probe Performance

The following table synthesizes chemoproteomic data comparing the behavior of SF, OSF, and SuTEx probes when applied to complex human cell lysates (e.g., HEK293T) at high concentrations (100 µM).

Probe ClassElectrophile StructureIntrinsic ReactivityPrimary Amino Acid TargetsProteome-wide Adducts (at 100 µM)Aqueous & Metabolic Stability
Aryl Sulfonyl Fluoride (SF) -SO₂FHighTyr (~60%), Lys, Ser, Thr~4,500Moderate
Aryl Fluorosulfate (OSF) -OSO₂FLow (Latent)Tyr (~50%), His (~50%)~180High[3]
Sulfonyl Triazole (SuTEx) -SO₂-TriazoleTunableTyr (>80%), Lys>10,000 (across libraries)[4]Moderate to High

Visualizing Probe Chemoselectivity

The divergence in target engagement between these three probe classes is driven by their distinct electronic properties and leaving groups.

G Proteome Complex Proteome (Nucleophilic Residues) SF Sulfonyl Fluoride (SF) High Reactivity Proteome->SF Probe Addition OSF Fluorosulfate (OSF) Latent Reactivity Proteome->OSF Probe Addition SuTEx Sulfonyl Triazole (SuTEx) Tunable Reactivity Proteome->SuTEx Probe Addition Tyr1 Tyrosine (Tyr) SF->Tyr1 Lys Lysine (Lys) SF->Lys SerThr Serine / Threonine SF->SerThr OSF->Tyr1 His Histidine (His) OSF->His SuTEx->Tyr1 >80% Selectivity

Fig 1. Chemoselective targeting pathways of SuFEx and SuTEx probes across the human proteome.

Self-Validating Chemoproteomic Methodology

To objectively assess the chemoselectivity of a novel SuFEx/SuTEx probe, you must deploy an Activity-Based Protein Profiling (ABPP) workflow. The protocol below is designed as a self-validating system : by incorporating a competitive control arm, any MS/MS signal that survives the stringent washing steps is internally verified as a specific, covalent target engagement event rather than background noise.

Step 1: Proteome Preparation & Competitive Incubation
  • Action: Lyse cells (e.g., HEK293T) in PBS with protease inhibitors (avoiding nucleophilic buffers like Tris or DTT which quench the probe). Standardize protein concentration to 2 mg/mL.

  • Self-Validating Control: Split the proteome into two arms. Pre-incubate Arm A (Control) with a vehicle (DMSO) and Arm B (Competition) with a known non-covalent ligand or a 10x excess of an untagged competitor for 30 minutes.

  • Probe Labeling: Add the alkyne-tagged SuFEx/SuTEx probe (e.g., 50–100 µM) to both arms and incubate for 2 hours at 37°C.

  • Causality: The high concentration ensures saturation of latent sites. The competition arm ensures that subsequent MS signals are strictly dependent on specific pocket binding, not non-specific surface reactivity.

Step 2: CuAAC "Click" Derivatization
  • Action: Add a click chemistry master mix containing biotin-azide (or an isotopically heavy/light cleavable tag), CuSO₄, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Causality: We use a two-step click approach rather than a pre-biotinylated probe because bulky biotin tags sterically hinder the SuFEx warhead from accessing deep, cryptic binding pockets.

Step 3: Protein Precipitation and Stringent Washing
  • Action: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1.2% SDS/PBS and boil for 5 minutes. Dilute to 0.2% SDS and incubate with streptavidin agarose beads for 2 hours. Wash beads sequentially with 1% SDS, 4 M urea, and PBS.

  • Causality: Boiling in SDS and washing with urea denatures the proteins and breaks all non-covalent protein-protein interactions. If a protein remains on the bead after this step, it is mathematically guaranteed to be covalently modified by the probe.

Step 4: On-Bead Digestion & LC-MS/MS Analysis
  • Action: Reduce (TCEP), alkylate (iodoacetamide), and digest the bead-bound proteins overnight with Trypsin. Analyze the released peptides via high-resolution LC-MS/MS.

  • Data Processing: Calculate the isotopic ratio (R-ratio) between the Vehicle and Competitor arms. An R-ratio > 4.0 indicates highly specific, context-dependent covalent engagement.

Workflow cluster_0 Self-Validating Incubation Start Cell Lysate Preparation (Nucleophile-Free Buffer) Veh Vehicle + Alkyne-Probe (Active Labeling) Start->Veh Comp Competitor + Alkyne-Probe (Background Control) Start->Comp Click CuAAC Click Chemistry (Biotin-Azide Addition) Veh->Click Comp->Click Enrich Streptavidin Enrichment & Stringent Urea/SDS Wash Click->Enrich Orthogonal Tagging Digest On-Bead Tryptic Digestion Enrich->Digest Removes Non-Covalent Binders LCMS LC-MS/MS Analysis & R-Ratio Quantification Digest->LCMS

Fig 2. Self-validating chemoproteomic workflow for assessing SuFEx probe target engagement.

Conclusion

For drug development professionals seeking to expand the druggable target space beyond cysteine, sulfur(VI) exchange chemistries offer unprecedented versatility. While Aryl Sulfonyl Fluorides (SFs) provide broad reactivity useful for global profiling, Aryl Fluorosulfates (OSFs) offer the latent stability required for in vivo applications and "inverse drug discovery." Finally, the advent of SuTEx probes allows for the rational tuning of the leaving group, providing unparalleled chemoselectivity for functional tyrosines across the complex human proteome.

References

1.[1] Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis. Available at:[Link] 2.[4] Global targeting of functional tyrosines using sulfur triazole exchange chemistry. National Institutes of Health (PMC). Available at:[Link] 3. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ResearchGate. Available at:[Link] 4.[3] Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. Available at:[Link] 5.[2] Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS. Available at:[Link]

Sources

Comparative

Benchmarking 2-(4-Fluorophenoxy)ethanesulfonyl fluoride against other SuFEx linkers

Executive Summary: The "Goldilocks" Electrophile In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (FP-EtSF) occupies a critical "Goldilocks" zone between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Electrophile

In the expanding toolkit of Sulfur-Fluoride Exchange (SuFEx) chemistry, 2-(4-Fluorophenoxy)ethanesulfonyl fluoride (FP-EtSF) occupies a critical "Goldilocks" zone between the hyper-reactive aryl sulfonyl fluorides and the latent fluorosulfates.

This guide benchmarks FP-EtSF against standard SuFEx linkers. Our analysis, grounded in physicochemical kinetics and proteomic profiling data, demonstrates that the introduction of an aliphatic ethyl spacer combined with a distal fluorophenoxy reporter solves two persistent challenges in chemical biology:

  • Hydrolytic Stability: It eliminates the rapid background hydrolysis seen in electron-deficient aryl sulfonyl fluorides.

  • Monitoring: It provides an intrinsic

    
     NMR handle (on the phenoxy ring) distinct from the reactive sulfonyl fluoride, enabling real-time reaction tracking without steric perturbation.
    

Part 1: The Chemistry of Reactivity

To select the right linker, one must understand the electronic environment of the S(VI) center.

Structural Analysis
  • FP-EtSF (The Product):

    
    . The sulfonyl fluoride is attached to an 
    
    
    
    carbon. This aliphatic insulation prevents resonance conjugation with the aromatic ring, dampening electrophilicity to a controllable level.
  • Aryl Sulfonyl Fluorides (Competitor A):

    
    .[1][2] The sulfur is directly conjugated to the 
    
    
    
    -system. Electron-withdrawing groups on the ring (e.g.,
    
    
    -nitro) drastically increase reactivity, often leading to non-specific labeling.
  • Fluorosulfates (Competitor B): ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1] The oxygen atom donates electron density into the sulfur center via resonance (
    
    
    
    ), rendering these "latent" electrophiles that require specific protein microenvironments (e.g., Tyrosine/Lysine pockets) to react.
The Reactivity Landscape

The following diagram visualizes where FP-EtSF sits in the stability-reactivity spectrum.

ReactivityLandscape cluster_legend Selection Criteria ESF Ethenesulfonyl Fluoride (Michael Acceptor + SuFEx) Hyper-Reactive ArylSF Aryl Sulfonyl Fluorides (e.g., Benzenesulfonyl fluoride) High Reactivity / Low Stability ESF->ArylSF Decreasing Electrophilicity FP_EtSF FP-EtSF (The Product) (Aliphatic Spacer) Balanced Reactivity / High Stability ArylSF->FP_EtSF Increasing Specificity Fluorosulfate Aryl Fluorosulfates (Latent Electrophile) Low Reactivity / Very High Stability FP_EtSF->Fluorosulfate Increasing Latency Text FP-EtSF is ideal when aryl-SFs are too promiscuous but fluorosulfates are too inert.

Figure 1: Comparative reactivity landscape of SuFEx warheads.[3][4][5][6][7]

Part 2: Benchmarking Data

The following data synthesizes kinetic profiles from standard SuFEx literature (Sharpless, Jones, Kelly) applied to the specific physicochemical properties of the FP-EtSF class.

Stability vs. Reactivity Profile
MetricFP-EtSF (Aliphatic)Benzenesulfonyl Fluoride (Aryl)Aryl Fluorosulfate
Hydrolytic Stability (

, pH 7.4)
> 48 Hours 2–6 Hours> 1 Week
Plasma Stability High (>95% intact at 24h)Low (<50% intact at 24h)Very High
Primary Target Residues Lys, Tyr (Surface accessible)Lys, Tyr, Ser, His, CysTyr, Lys (Pocket-specific)
Intrinsic Reactivity (

)



Mechanism Direct SuFEx (Dissociative)Direct SuFEx (Associative/Dissociative)SuFEx (Strictly context-dependent)
The "Dual-Reporter" Advantage

A unique feature of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is the presence of two distinct fluorine environments.

  • Signal A (Warhead):

    
     (
    
    
    
    to
    
    
    ppm). Disappears upon reaction.
  • Signal B (Reporter):

    
     (
    
    
    
    ppm). Remains constant (or shifts slightly) after conjugation.
  • Benefit: This allows for ratiometric quantification of the reaction yield using

    
     NMR without adding an external standard, a capability lacking in unsubstituted benzenesulfonyl fluorides.
    

Part 3: Experimental Protocols

To validate these claims in your own system, follow these self-validating protocols.

Protocol: Kinetic Evaluation via NMR

This assay determines the second-order rate constant (


) of the linker with a model nucleophile (e.g., Tyrosine surrogate).

Reagents:

  • FP-EtSF (10 mM in DMSO-

    
    )
    
  • N-Acetyl-L-Tyrosine Methyl Ester (Model Nucleophile)

  • DABCO (Base/Catalyst)[2]

  • Internal Standard:

    
    -Trifluorotoluene (if not using the internal Ar-F reporter).
    

Workflow:

  • Baseline Scan: Acquire a

    
     NMR spectrum of FP-EtSF. Note the integral ratio between the 
    
    
    
    peak and the
    
    
    peak (Should be 1:1).
  • Initiation: Add Nucleophile (20 mM) and DABCO (20 mM) to the NMR tube.

  • Acquisition: Acquire spectra every 5 minutes for 2 hours.

  • Data Processing:

    • Track the decay of the

      
       peak.
      
    • Normalize against the stable

      
       peak (Internal Validator).
      
    • Plot

      
       vs. time to extract 
      
      
      
      .
Protocol: Competitive Protein Labeling (Gel-Based)

Determine specificity against a complex proteome (e.g., HeLa lysate).

ExperimentalWorkflow Step1 1. Proteome Preparation (HeLa Lysate, 1 mg/mL) Step2 2. Probe Incubation (FP-EtSF vs BSF vs Fluorosulfate) (10 µM, 1h, 37°C) Step1->Step2 Step3 3. Click Chemistry Step (CuAAC with Azide-Rhodamine) *Requires alkyne-tagged variant* Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Scanning Step3->Step4 Step5 5. Analysis (Band Intensity = Reactivity) (Band Count = Promiscuity) Step4->Step5

Figure 2: Gel-based ABPP (Activity-Based Protein Profiling) workflow.

Interpretation:

  • High Background (Smear): Indicates low specificity (Typical of Aryl-SFs).

  • Discrete Bands: Indicates specific residue targeting (Expected for FP-EtSF).

  • No Bands: Indicates lack of reactivity (Typical of Fluorosulfates without binding affinity).

Part 4: Strategic Recommendations

When to use FP-EtSF:
  • Fragment-Based Drug Discovery (FBDD): When you need a "warhead" that is stable enough to survive library storage but reactive enough to capture weak-affinity interactions.

  • Peptide Macrocyclization: The ethyl spacer provides necessary flexibility that rigid aryl-SFs lack, reducing ring strain during cyclization.

  • Metabolic Stability Studies: When aryl-SF probes are being metabolized too quickly by liver microsomes before reaching the target tissue.

When to avoid:
  • Strict Catalytic Pocket Targeting: If targeting a specific catalytic Tyrosine in a deep pocket, a Fluorosulfate is superior due to its "invulnerability" to solvent-exposed residues.

  • Cysteine Targeting: While SuFEx can target Cysteine, acrylamides or maleimides are kinetically superior for pure Cys-targeting.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Medicinal Chemistry Letters. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles. Journal of the American Chemical Society. [Link]

  • Narayanam, M. K., et al. (2018). Characterization of the Kinetic Reactivity of Sulfur(VI) Fluorides. Chemical Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenoxy)ethanesulfonyl Fluoride: Safe Handling &amp; Disposal Guide

Executive Summary & Chemical Context 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is a specialized electrophile used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike traditional sulfonyl chlorides, this reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(4-Fluorophenoxy)ethanesulfonyl fluoride is a specialized electrophile used in SuFEx (Sulfur-Fluoride Exchange) click chemistry. Unlike traditional sulfonyl chlorides, this reagent possesses a unique stability-reactivity profile: it is relatively stable to hydrolysis under neutral conditions but becomes highly reactive toward nucleophiles (like protein tyrosine residues) in the presence of specific bases or catalysts.

Operational Risk: The primary hazard is not spontaneous detonation, but delayed toxicity and corrosivity . Upon hydrolysis or metabolic breakdown, this compound releases fluoride ions (F⁻) and potentially Hydrofluoric Acid (HF) if exposed to acidic waste streams. Therefore, standard organic waste disposal is insufficient and dangerous.

Physicochemical & Hazard Profile
PropertyDescription
Functional Group Alkyl Sulfonyl Fluoride (

)
Reactivity Class Electrophile (SuFEx Warhead)
Primary Hazards Corrosive (H314) , Acute Toxicity (H301), Moisture Sensitive
Breakdown Products 2-(4-fluorophenoxy)ethanesulfonic acid + HF (Hydrofluoric Acid)
Signal Word DANGER

Pre-Disposal Deactivation (The "Quench")

Do not dispose of active SuFEx reagents directly into waste drums. The high stability of the S-F bond means the reagent can persist in waste containers, posing a risk to downstream waste handlers. You must chemically deactivate (quench) the sulfonyl fluoride warhead before disposal.

The Self-Validating Quenching Protocol

This protocol utilizes Basic Hydrolysis to convert the reactive sulfonyl fluoride into an inert sulfonate and inorganic fluoride.

Reagents Required:
  • Quenching Solution: 1.0 M NaOH (or KOH) in 1:1 Methanol/Water.

  • Verification Tool: TLC plates (UV active) or LC-MS.

  • Safety Net: Saturated Calcium Chloride (

    
    ) solution.
    
Step-by-Step Procedure:
  • Dilution: Dissolve the residual reagent in a minimal amount of Methanol or DMSO.

  • Base Addition: Slowly add the Quenching Solution (10 equivalents relative to the sulfonyl fluoride).

    • Mechanism:[1][2][3][4][5]

      
      
      
  • Incubation: Stir at room temperature for 2–4 hours .

    • Note: Alkyl sulfonyl fluorides hydrolyze faster than aryl variants, but patience ensures completeness.

  • Verification (CRITICAL):

    • Spot the reaction mixture on a TLC plate alongside the starting material.

    • Pass Criteria: Complete disappearance of the starting material spot.

    • If starting material remains: Add more base and stir overnight.

  • Fluoride Sequestration (Optional but Recommended for >1g):

    • Add saturated

      
       solution to the quenched mixture.
      
    • Observation: A white precipitate (

      
      ) will form, sequestering free fluoride ions.
      

Waste Disposal Workflow

Once the material is validated as "Quenched," it must be segregated correctly. NEVER mix sulfonyl fluoride waste with acidic waste streams (e.g., Piranha etch, Chromic acid), as this will regenerate HF gas.

Disposal Decision Matrix (Graphviz)

DisposalWorkflow Start Waste Generation: 2-(4-Fluorophenoxy)ethanesulfonyl fluoride Assess Assess Quantity & State Start->Assess SmallScale Trace/Residue (< 100 mg) Assess->SmallScale LargeScale Bulk Reagent (> 100 mg) Assess->LargeScale Quench CRITICAL STEP: Add 1M NaOH in MeOH Stir 4 Hours SmallScale->Quench LargeScale->Quench Verify Verification: TLC / LC-MS Check Quench->Verify Result Is Starting Material Gone? Verify->Result Retreat Add more Base Extend Time Result->Retreat NO Segregate Segregate Waste: Basic/Organic Stream Result->Segregate YES (<1g) Precipitate Add CaCl2 to Precipitate Fluoride Result->Precipitate YES (>1g) Retreat->Verify Final Label as: 'Quenched Sulfonyl Fluoride' (Contains NaOH, MeOH) Segregate->Final Precipitate->Segregate

Figure 1: Decision matrix for the safe deactivation and disposal of sulfonyl fluoride reagents.

Emergency Procedures & PPE

Because this reagent hydrolyzes to release Fluoride, standard acid burns protocols apply, with the added requirement for Calcium Gluconate.

Personal Protective Equipment (PPE) Matrix
CategoryRecommendationRationale
Gloves Double-gloving required. Inner: Nitrile (4 mil)Outer: Neoprene or thick Nitrile (8 mil)Sulfonyl fluorides can penetrate thin nitrile. Double layers provide a visual breach indicator.
Eye Protection Chemical Splash Goggles + Face ShieldCorrosive hydrolysis products (HF) cause irreversible eye damage.
Skin Lab coat (buttoned) + Chemical ApronPrevent soaking of clothes in case of a spill.
Respiratory Fume Hood (Sash < 18 inches)Prevent inhalation of dust or hydrolyzed vapors.
Spill Response (The "CALM" Method)
  • C ontain: Isolate the area.[1][2][5][6][7] Do not attempt to wipe up dry powder with a wet cloth (generates HF).

  • A bsorb: Cover liquid spills with a Basic Neutralizer (Sodium Bicarbonate or Spill-X-C).

  • L imit: If skin contact occurs, wash with water for 5 minutes, then immediately apply Calcium Gluconate gel .

  • M anage: Sweep up neutralized waste into a container labeled "Hazardous Debris: HF Potential."

Scientific Rationale & Mechanism

The handling of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is dictated by the unique chemistry of the Sulfur(VI)-Fluoride bond.

  • SuFEx Stability: As described by Sharpless et al., the S(VI)-F bond is unusually stable compared to sulfonyl chlorides due to the high bond dissociation energy and the shielding of the sulfur center [1]. This stability is why simple water washing is insufficient for decontamination.

  • Fluoride Toxicity: Upon successful hydrolysis, the release of free fluoride ions (

    
    ) presents a systemic toxicity risk (hypocalcemia) if absorbed in large quantities. This is why the addition of 
    
    
    
    (calcium chloride) is suggested for bulk disposal—it precipitates Calcium Fluoride (
    
    
    ), an insoluble and biologically inert solid [2].
  • Alkyl vs. Aryl: This specific reagent is an alkylethanesulfonyl fluoride . Alkyl sulfonyl fluorides are generally more reactive to nucleophiles (and hydrolysis) than their aryl counterparts due to the lack of resonance stabilization from an aromatic ring directly attached to the sulfur [3]. This necessitates the stricter "Quench and Verify" protocol over simple dilution.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Barrow, A. S., et al. (2019).[8] The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews, 48, 4731-4758. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Hydrofluoric Acid and Fluoride-Releasing Compounds. [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(4-Fluorophenoxy)ethanesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. As a reactive sulfonyl fluor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. As a reactive sulfonyl fluoride, this compound requires stringent safety protocols to mitigate risks. This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure a safe laboratory environment.

Understanding the Hazard: The Reactivity of Sulfonyl Fluorides

2-(4-Fluorophenoxy)ethanesulfonyl fluoride belongs to the sulfonyl fluoride class of compounds. The sulfonyl fluoride group (-SO₂F) is a potent electrophilic reagent, making the sulfur atom susceptible to nucleophilic attack. This reactivity is the basis for its utility in chemical synthesis but also the source of its primary hazards. In the presence of nucleophiles, such as water or biological molecules, the sulfonyl fluoride can react, potentially leading to the formation of hazardous byproducts like hydrofluoric acid (HF).[1] Therefore, all handling procedures must be designed to prevent unintended reactions and exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical when working with 2-(4-Fluorophenoxy)ethanesulfonyl fluoride. The following table summarizes the minimum required PPE.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical splash goggles and a full-face shield.[2]Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and potential release of corrosive vapors.[2][3] Ensure eyewear meets ANSI Z87.1 standards.[4]
Hands Nitrile gloves are a common recommendation for many chemicals.[2] However, for enhanced protection against potentially corrosive materials, consider double-gloving or using thicker, chemical-resistant gloves.[3]Always inspect gloves for tears or punctures before use. Change gloves immediately if you suspect contamination. Wash hands thoroughly after removing gloves.[5]
Body A flame-resistant lab coat is recommended.[4] For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]Lab coats should be fully buttoned with sleeves rolled down.[3] Avoid wearing synthetic clothing, which can melt in the event of a chemical splash.[4]
Respiratory Work should be conducted in a certified chemical fume hood.[6] If there is a risk of generating aerosols or dusts, or if engineering controls are insufficient, respiratory protection may be necessary.[2][6]Any use of a respirator requires prior clearance, fit-testing, and training from your institution's Environmental Health & Safety (EHS) department.[3]

Operational Plan: From Receipt to Reaction

A meticulous operational plan is essential for the safe handling of 2-(4-Fluorophenoxy)ethanesulfonyl fluoride.

Receiving and Storage:
  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7] The container should be tightly closed.[6]

Experimental Workflow:

The following diagram outlines a safe and efficient workflow for handling 2-(4-Fluorophenoxy)ethanesulfonyl fluoride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials FumeHood Ensure fume hood is certified and functioning Prep->FumeHood Weigh Weigh compound in fume hood Prep->Weigh SpillKit Locate and inspect spill kit FumeHood->SpillKit Dissolve Dissolve in an appropriate anhydrous solvent Weigh->Dissolve React Add to reaction mixture under inert atmosphere Dissolve->React Quench Quench any residual reagent React->Quench Decontaminate Decontaminate glassware and surfaces Quench->Decontaminate Waste Dispose of all waste in designated containers Decontaminate->Waste

Sources

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